[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOQHMTXJYUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619071 | |
| Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481681-02-1 | |
| Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid
CAS Number: 481681-02-1
This technical guide provides a comprehensive overview of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid, a versatile reagent in organic synthesis and medicinal chemistry. The information is tailored for researchers, scientists, and professionals involved in drug development and other advanced scientific applications.
Core Compound Data
This compound is a substituted phenylboronic acid that serves as a key building block in the synthesis of complex organic molecules. Its unique structural features, including a fluorine atom and a hydroxymethyl group, impart specific reactivity and properties that are highly valuable in medicinal chemistry and materials science.[1][2]
| Property | Value | Reference |
| CAS Number | 481681-02-1 | [3][4] |
| Molecular Formula | C₇H₈BFO₃ | [3] |
| Molecular Weight | 169.95 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Purity | ≥97% | [5] |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol and DMSO | |
| Storage | Store at room temperature | [5] |
Synthesis and Purification
General Synthetic Approach
A potential synthetic pathway is outlined below. This is a generalized procedure and would require optimization for specific laboratory conditions.
Figure 1: A plausible synthetic route for this compound.
Experimental Protocol (Hypothetical)
-
Protection: To a solution of 4-bromo-2-fluorobenzyl alcohol in anhydrous DMF, add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Lithiation: Dissolve the protected starting material in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise and stir the mixture for 1-2 hours at -78 °C.
-
Borylation: To the cooled solution, add triisopropyl borate (B(OiPr)₃) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with aqueous HCl. The acidic conditions will also deprotect the hydroxyl group. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7]
General Reaction Scheme
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Figure 2: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General)
A general procedure for a Suzuki-Miyaura coupling reaction is as follows:
-
To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography.
| Reactant/Reagent | Typical Molar Ratio | Purpose |
| Aryl Halide | 1.0 | Electrophilic partner |
| Boronic Acid | 1.0 - 1.5 | Nucleophilic partner |
| Palladium Catalyst | 0.02 - 0.05 | Catalyst for C-C bond formation |
| Base | 2.0 - 3.0 | Activation of the boronic acid |
| Solvent | - | Reaction medium |
Applications in Drug Discovery and Medicinal Chemistry
Phenylboronic acids are a class of compounds with significant potential in drug discovery. Their ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and other biological molecules.[1][2] The fluorine atom in this compound can enhance binding affinity and improve pharmacokinetic properties of drug candidates.
Potential as Enzyme Inhibitors
Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can interact with the catalytic serine residue in the active site of these enzymes, leading to inhibition. While specific studies on this compound as an enzyme inhibitor are not widely reported, its structural features suggest potential activity against enzymes such as β-lactamases or certain proteases involved in cancer progression.
Role in Targeted Drug Delivery
The ability of phenylboronic acids to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, makes them promising candidates for targeted drug delivery systems. This compound could potentially be incorporated into nanoparticles or drug conjugates to facilitate the selective delivery of therapeutic agents to tumor sites.
References
- 1. chemimpex.com [chemimpex.com]
- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 3. 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-Fluoro-3-(hydroxymethyl)phenylboronic Acid | 481681-02-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, applications, and common experimental considerations for [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid, a versatile reagent in modern organic and medicinal chemistry.
Core Physicochemical Properties
This compound is a bifunctional organoboron compound valued for its unique electronic and reactive properties. The presence of a fluorine atom, a hydroxymethyl group, and a boronic acid moiety on the same phenyl ring makes it a highly useful building block in synthetic chemistry.
Key Data Summary
The essential physicochemical data for this compound are summarized below. This information is critical for reaction planning, safety, and handling.
| Property | Value | Citations |
| CAS Number | 481681-02-1 | [1][2][3][4] |
| Molecular Formula | C₇H₈BFO₃ | [2][3] |
| Molecular Weight | 169.95 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 126 °C | [2][3] |
| Purity | Typically ≥97% (by HPLC) | [2] |
| Storage Conditions | Room Temperature | [2][4] |
| Synonyms | 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid | [1][2][4] |
| InChI Key | PWMOQHMTXJYUGE-UHFFFAOYSA-N | [3][5] |
| SMILES | OCC1=C(F)C=CC(=C1)B(O)O | [3][5] |
Note: This compound often contains varying amounts of its anhydride.[1][4]
Key Applications in Research and Development
This reagent is a cornerstone in the synthesis of complex organic molecules, primarily due to its utility in palladium-catalyzed cross-coupling reactions.
-
Medicinal Chemistry & Drug Discovery: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly for targeted therapies in areas like oncology.[6][7] The fluorinated phenyl structure can enhance key drug properties such as metabolic stability and bioavailability.[2][7] The hydroxymethyl group provides a convenient point for further chemical modification to build diverse compound libraries for lead optimization.[2]
-
Suzuki-Miyaura Coupling: Its most prominent application is as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds, specifically for creating biaryl structures.[7][8][9] This reaction is fundamental to modern drug synthesis.
-
Bioconjugation: The compound is used in processes to link biomolecules to other surfaces or molecules, which is valuable for developing advanced diagnostic tools and therapeutic agents.[6]
-
Materials Science: It is applied in the synthesis of advanced materials, including polymers and coatings, where specific chemical properties are needed for enhanced performance.[6]
-
Analytical Chemistry: It can be utilized in methods for detecting and quantifying phenolic compounds, aiding in environmental monitoring and quality control processes.[2][6]
Experimental Protocols & Methodologies
While specific reaction conditions are substrate-dependent, the following sections outline generalized protocols relevant to the use of this compound.
Generalized Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical laboratory-scale procedure for coupling this compound with an aryl halide.
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., Aryl Bromide) (1.0-1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent System (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)
Procedure:
-
Inert Atmosphere: To a flame-dried reaction flask, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to yield the desired biaryl product.
Plausible Synthetic Route
The synthesis of arylboronic acids like the title compound often involves a lithiation-boronation sequence. A plausible, though not explicitly cited, route is illustrated below.
Caption: Plausible synthesis via lithiation and boronation.
Visualized Mechanisms and Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the primary application for this compound. Its catalytic cycle involves several key steps with a palladium catalyst, as illustrated below.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for a research project utilizing this compound in a synthetic step.
Caption: General workflow for a synthesis using the title compound.
References
- 1. 4-Fluoro-3-(hydroxymethyl)phenylboronic Acid | 481681-02-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Fluoro-3-(hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its role in drug discovery and development.
Structure and Nomenclature
The chemical structure of this compound consists of a benzene ring substituted with a fluorine atom at position 4, a hydroxymethyl group (-CH₂OH) at position 3, and a boronic acid group (-B(OH)₂) at position 1.
Systematic (IUPAC) Name: this compound
Synonyms:
-
4-Fluoro-3-(hydroxymethyl)benzeneboronic acid[1]
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic protocols and understanding the compound's behavior in various chemical environments.
| Property | Value | Reference |
| CAS Number | 481681-02-1 | [1] |
| Molecular Formula | C₇H₈BFO₃ | [1] |
| Molecular Weight | 169.95 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 126 °C (lit.) | [1] |
| Boiling Point (Predicted) | 360.9 ± 52.0 °C | |
| pKa (Predicted) | 7.45 ± 0.10 | |
| Solubility | Soluble in polar organic solvents such as THF, DMF, DMSO, and alcohols. Limited solubility in nonpolar solvents. |
Synthesis and Characterization
Hypothetical Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
Characterization:
The structural confirmation of this compound would typically involve a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H (from both the alcohol and boronic acid), B-O, and C-F stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Applications in Research and Drug Development
This compound is a valuable building block in several areas of chemical research, primarily driven by its utility in palladium-catalyzed cross-coupling reactions and its potential to introduce specific pharmacophores into drug candidates.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionality makes this compound an excellent coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds.[2] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final product, while the hydroxymethyl group provides a handle for further functionalization.[2]
Generalized Suzuki-Miyaura Coupling Protocol:
A typical experimental setup for a Suzuki-Miyaura coupling reaction involving this compound is as follows:
Reaction Scheme:
Ar-X + this compound → Ar-[4-Fluoro-3-(hydroxymethyl)phenyl]
Where Ar-X is an aryl or heteroaryl halide (or triflate).
Experimental Protocol:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/ethanol/water, dioxane, or DMF).
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Logical Relationship of Suzuki-Miyaura Coupling Components:
References
An In-depth Technical Guide to the Synthesis of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid is a key building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1][2] Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, makes it a valuable reagent for the synthesis of a wide range of biologically active compounds and advanced materials.[1][3] This technical guide provides a comprehensive overview of the synthetic routes to this compound, including detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its preparation in a laboratory setting.
Introduction
Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and high reactivity in palladium-catalyzed cross-coupling reactions have made them a preferred choice for the formation of carbon-carbon bonds. This compound, in particular, offers several advantages due to its specific functional groups. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the hydroxymethyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets. This guide will focus on the most common and efficient methods for the synthesis of this important synthetic intermediate.
Synthetic Pathways
The synthesis of this compound typically proceeds via two main strategies, both starting from a readily available halogenated precursor:
-
Lithium-Halogen Exchange: This method involves the reaction of an aryl halide with an organolithium reagent at low temperatures to generate an aryllithium species. This intermediate is then quenched with a borate ester, followed by acidic workup to yield the desired boronic acid.
-
Grignard Reaction: In this approach, an aryl halide is reacted with magnesium metal to form a Grignard reagent. This organomagnesium compound is subsequently reacted with a borate ester, and the resulting boronate ester is hydrolyzed to the boronic acid.
A common and logical starting material for both pathways is 5-bromo-2-fluorobenzyl alcohol . The hydroxyl group in this precursor is often protected prior to the metal-halogen exchange or Grignard formation to prevent side reactions.
A generalized workflow for the synthesis is presented below:
Figure 1: General synthetic workflow for this compound.
Experimental Protocols
Synthesis via Lithium-Halogen Exchange
This protocol is adapted from the synthesis of 4-amino-3-fluorophenylboronic acid and general procedures for arylboronic acid synthesis.
Materials:
-
5-bromo-2-fluorobenzyl alcohol
-
Suitable protecting group (e.g., tert-butyldimethylsilyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes or Pentane
Instrumentation:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
Step 1: Protection of the Hydroxyl Group (Optional but Recommended)
-
Dissolve 5-bromo-2-fluorobenzyl alcohol in anhydrous THF under an inert atmosphere.
-
Add a suitable base (e.g., triethylamine or imidazole).
-
Slowly add a solution of the protecting group reagent (e.g., TBDMSCl) in THF.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the protected starting material.
Step 2: Lithium-Halogen Exchange and Borylation
-
Dissolve the protected 5-bromo-2-fluorobenzyl alcohol in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (typically 1.1 to 1.2 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve triisopropyl borate (typically 1.2 to 1.5 equivalents) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the cold borate solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Figure 2: Reaction scheme for the synthesis of this compound.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 1 M or 2 M) until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and removal of the protecting group.
-
Transfer the biphasic mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 481681-02-1 | TCI Chemicals |
| Molecular Formula | C₇H₈BFO₃ | TCI Chemicals |
| Molecular Weight | 169.95 g/mol | TCI Chemicals |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
| Purity | ≥97% | TCI Chemicals |
Note: Quantitative data such as reaction yield and spectroscopic data (NMR, IR, MS) are highly dependent on the specific experimental conditions and should be determined empirically.
Conclusion
The synthesis of this compound is a crucial process for providing a key building block to the pharmaceutical and materials science industries. The lithium-halogen exchange route, starting from 5-bromo-2-fluorobenzyl alcohol, offers a reliable and efficient method for its preparation. While the protection of the hydroxyl group adds a step to the overall synthesis, it is often necessary to achieve high yields and purity. The detailed workflow and adaptable experimental protocol provided in this guide are intended to assist researchers in the successful synthesis and purification of this valuable compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is paramount for a successful outcome.
References
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid molecular weight
An In-Depth Technical Guide to [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and applications. This compound is a valuable building block, particularly in the synthesis of complex, biologically active molecules.[1]
Core Compound Data
This compound is a substituted arylboronic acid. Its unique structure, featuring a fluorine atom and a hydroxymethyl group, imparts specific electronic properties and functionalities that are advantageous in medicinal chemistry and materials science.[1] The boronic acid group is a key functional group that enables various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 169.95 g/mol |
| Molecular Formula | C₇H₈BFO₃ |
| CAS Number | 481681-02-1 |
| Appearance | White to light yellow crystalline powder |
| Purity | ≥97% (HPLC) |
| Melting Point | 126 °C (lit.) |
| Boiling Point | 360.9 ± 52.0 °C (Predicted) |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.45 ± 0.10 (Predicted) |
| Storage | Store at room temperature under inert gas (Nitrogen or Argon) at 2-8°C. |
Note: Some data points are predicted values based on computational models.
Chemical Structure
The structure of this compound is key to its reactivity. The boronic acid group is the reactive center for cross-coupling reactions, while the fluoro and hydroxymethyl substituents can be used to modulate the molecule's electronic properties, solubility, and interaction with biological targets.
Caption: Chemical structure of this compound.
Applications in Research and Development
This boronic acid derivative is a critical intermediate in several fields:
-
Drug Development : It serves as a key building block in the synthesis of pharmaceuticals, particularly for developing targeted therapies against cancer and other diseases.[2] The fluorinated structure provides unique electronic properties that can enhance the efficacy of drug candidates.[1]
-
Organic Synthesis : It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental step in creating complex organic molecules.[2]
-
Materials Science : It is applied in the development of advanced materials like polymers and coatings where specific chemical properties are required.[2]
Experimental Protocols
The most common application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a biaryl structure by coupling the boronic acid with an aryl halide.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene/Dioxane and Water mixture)
Procedure:
-
Reaction Setup : To a reaction vessel, add the aryl bromide, this compound, the palladium catalyst, and the base.
-
Solvent Addition : Add the degassed solvent mixture to the vessel. The system should be kept under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction : Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Targeting Biological Pathways
Boronic acids, particularly phenylboronic acid (PBA) derivatives, have shown significant potential as inhibitors of signaling pathways implicated in cancer.[3][4] Their unique chemical nature allows them to form reversible covalent bonds with biological nucleophiles, making them effective enzyme inhibitors.[1]
One key area of investigation is the inhibition of pathways that control cancer cell migration and proliferation. Research has shown that PBA can inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCK in metastatic prostate cancer cells.[3][5] This inhibition disrupts the actomyosin contractility required for cell movement, thereby impeding metastasis.[3]
Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.
This inhibitory action makes this compound and similar structures valuable precursors for the synthesis of novel anti-cancer agents. By serving as a scaffold, they allow for the development of targeted therapies that can disrupt the specific molecular machinery driving tumor progression.
References
- 1. chemimpex.com [chemimpex.com]
- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid for Researchers and Drug Development Professionals
An in-depth guide to the commercial landscape, synthetic applications, and biological relevance of a key building block in modern chemistry.
Introduction
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid is a versatile synthetic intermediate that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional nature, featuring a boronic acid, a fluoro group, and a hydroxymethyl substituent on a phenyl ring, makes it a valuable building block for the construction of complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the hydroxymethyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.
This technical guide provides a comprehensive overview of this compound, including a summary of commercial suppliers, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and an exploration of its current and potential applications.
Commercial Availability
A variety of chemical suppliers offer this compound, often with purity levels suitable for research and development purposes. The compound is typically sold as a white to off-white solid and may contain varying amounts of its anhydride. Below is a summary of representative commercial suppliers and their product offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Chem-Impex | 4-Fluoro-3-(hydroxymethyl)phenylboronic acid | 481681-02-1 | ≥97% (HPLC) | 250mg, 1g, 5g |
| TCI America | 4-Fluoro-3-(hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride) | 481681-02-1 | >97.0% (T) | 1g, 5g |
| Fisher Scientific | 4-Fluoro-3-(hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America™ | 481681-02-1 | - | 1g, 5g |
| BLDpharm | 4-Fluoro-3-(hydroxymethyl)phenylboronic acid | 481681-02-1 | 97% | 1g, 5g, 25g |
| VWR (Ambeed) | 4-Fluoro-3-(hydroxymethyl)phenylboronic acid | 481681-02-1 | 97% | 1g, 5g, 10g |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 481681-02-1 | [1] |
| Molecular Formula | C₇H₈BFO₃ | [1] |
| Molecular Weight | 169.95 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 126 °C (lit.) | [1] |
| Storage | Store at room temperature | [1] |
Key Applications and Experimental Protocols
The primary application of this compound in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.
The Suzuki-Miyaura Coupling Reaction: A General Workflow
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The general workflow is depicted in the diagram below.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (PPh₃, 0.08 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Note: Reaction conditions such as the choice of catalyst, ligand, base, solvent, and temperature may need to be optimized for different substrates.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool in various areas of chemical research.
Caption: Key application areas of this compound.
-
Drug Discovery and Medicinal Chemistry: This boronic acid is a key intermediate in the synthesis of novel pharmaceutical compounds.[2] The presence of the fluoro group can improve metabolic stability and binding affinity, while the hydroxymethyl group offers a point for further modification or can act as a hydrogen bond donor. Boronic acids themselves have shown a range of biological activities, including antibacterial and anticancer properties. While specific signaling pathways for this particular compound are not yet well-defined in the literature, the broader class of boronic acids has been investigated for the inhibition of enzymes such as proteasomes and β-lactamases.
-
Organic Synthesis: Beyond the Suzuki-Miyaura coupling, boronic acids can participate in other important organic transformations, including Chan-Lam coupling for the formation of C-O and C-N bonds, and Petasis reactions.
-
Materials Science: The ability of boronic acids to form reversible covalent bonds with diols makes them useful in the development of sensors, self-healing polymers, and other advanced materials.
-
Bioconjugation: The reactivity of the boronic acid moiety with diols can be exploited to attach this molecule to biomolecules such as carbohydrates, glycoproteins, and RNA, enabling applications in diagnostics and targeted drug delivery.[2]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and a broad singlet for the boronic acid hydroxyl protons. The coupling patterns of the aromatic protons will be influenced by both the fluoro and hydroxymethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The carbon of the hydroxymethyl group will also be present.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the single fluorine atom on the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
This compound is a commercially available and highly valuable building block for chemical synthesis. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex organic molecules. Its applications span from the discovery of new pharmaceuticals to the development of advanced materials. As research in these areas continues to advance, the demand for and applications of this versatile reagent are expected to grow. This guide provides a foundational understanding for researchers and professionals looking to leverage the unique properties of this compound in their work.
References
Safety and handling of [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
An In-depth Technical Guide to the Safety and Handling of [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
Introduction
This compound is a versatile organoboronic acid derivative that serves as a critical building block in organic synthesis and medicinal chemistry.[1] Recognized for its unique chemical properties, it is frequently utilized as a key intermediate in the synthesis of complex molecules and pharmaceuticals, particularly in the development of drugs targeting cancer and other diseases.[1][2] Its applications also extend to bioconjugation, materials science, and analytical chemistry.[2] This guide provides a comprehensive overview of its physicochemical properties, hazards, and detailed protocols for safe handling, storage, and use, tailored for researchers, scientists, and drug development professionals.
Physicochemical and General Information
This compound is typically supplied as a white to slightly yellow crystalline powder.[1] It is valued for its stability and relative ease of handling in laboratory settings, which enhances its utility.[1]
| Property | Value | Reference |
| CAS Number | 481681-02-1 | [1][3] |
| Molecular Formula | C7H8BFO3 | [1][3] |
| Molecular Weight | 169.95 g/mol | [1][3] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 126 °C | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Synonyms | 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid | [1][4] |
| Storage | Store at room temperature | [1][5] |
Hazard Identification and Classification
| Hazard Class | Hazard Statement | Precautionary Statements (Examples) |
| Skin Irritation | H315: Causes skin irritation.[6] | P264: Wash skin thoroughly after handling.[9] P280: Wear protective gloves.[6][9] |
| Eye Irritation | H319: Causes serious eye irritation.[6] | P280: Wear eye protection/face protection.[6][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9] P271: Use only outdoors or in a well-ventilated area.[6][9] |
Safe Handling and Storage
A systematic approach to handling, incorporating a hierarchy of controls, is essential to minimize risk.
Caption: The hierarchy of controls for mitigating laboratory hazards.
Engineering Controls
-
Ventilation: Work in a well-ventilated area.[6] For procedures that may generate dust, use a chemical fume hood.
-
Safety Equipment: Ensure that eyewash stations and safety showers are close to the workstation location.[7][10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[6][7]
-
Respiratory Protection: If engineering controls are insufficient or for major spills, use a NIOSH/MSHA-approved N95 dust respirator.[6]
Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[6]
-
Minimize dust generation and accumulation.[9]
-
Wash hands and any exposed skin thoroughly after handling.[6][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
Storage Conditions
-
Keep containers securely sealed when not in use.[6]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[10] The compound is generally stored at room temperature.[1][5]
Emergency Procedures
References
- 1. chemimpex.com [chemimpex.com]
- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 3. capotchem.cn [capotchem.cn]
- 4. 4-Fluoro-3-(hydroxymethyl)phenylboronic Acid | 481681-02-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to Fluorinated Phenylboronic Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated phenylboronic acids represent a pivotal class of organic compounds that have garnered significant attention across various scientific disciplines, including synthetic chemistry, materials science, and pharmacology. The introduction of fluorine atoms onto the phenylboronic acid scaffold dramatically influences its electronic properties, acidity, and stability, leading to enhanced performance in a multitude of applications. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of these versatile molecules, with a focus on their role in chemical sensing, catalysis, and as enzyme inhibitors in drug discovery.
Core Properties: The Impact of Fluorination
The strategic placement of fluorine atoms on the phenyl ring of boronic acids imparts unique characteristics. Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect, which is a key determinant of the compound's reactivity and acidity.
Lewis Acidity and pKa
A critical property of phenylboronic acids is their Lewis acidity, which is quantified by the pKa value. The introduction of fluorine substituents generally increases the acidity (lowers the pKa) of the boronic acid. This enhanced acidity is crucial for applications such as saccharide sensing at physiological pH and for effective interactions with biological targets. The position of the fluorine atom on the phenyl ring has a pronounced effect on the pKa, with ortho-substitution often leading to a more significant increase in acidity compared to meta and para positions.
| Compound | pKa |
| Phenylboronic acid | 8.8 |
| 2-Fluorophenylboronic acid | 8.0 |
| 3-Fluorophenylboronic acid | 8.4 |
| 4-Fluorophenylboronic acid | 8.7 |
| 2,6-Difluorophenylboronic acid | 7.2 |
| 3,5-Difluorophenylboronic acid | 7.0 |
| Pentafluorophenylboronic acid | < 6 |
Note: The pKa values are approximate and can vary depending on the measurement conditions.
Applications in Research and Development
The unique properties of fluorinated phenylboronic acids have led to their widespread use in several key areas of research.
Chemical Sensors for Saccharides
Fluorinated phenylboronic acids are extensively used in the development of fluorescent sensors for the detection of saccharides. The principle of detection relies on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in sugars. This binding event modulates the fluorescence of a nearby fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). The lower pKa of fluorinated phenylboronic acids allows for effective saccharide binding at neutral pH, a critical requirement for biological applications.
Binding Affinity of Phenylboronic Acids with Monosaccharides
| Boronic Acid | Saccharide | Binding Constant (K) [M⁻¹] |
| Phenylboronic acid | Glucose | 110 |
| Phenylboronic acid | Fructose | 4370 |
| 3-Aminophenylboronic acid | Glucose | ~200 |
| 3-Aminophenylboronic acid | Fructose | ~5000 |
Note: Binding constants are pH-dependent and can vary with the specific sensor design.
Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
Fluorinated phenylboronic acids are important reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The electronic nature of the fluorinated aryl group can influence the efficiency and selectivity of the coupling reaction.
Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene with Phenylboronic Acid Derivatives (Catalyzed by G-COOH-Pd-10)
| Phenylboronic Acid Derivative | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | 110 | 3 | 95 |
| 4-Vinylphenylboronic acid | 110 | 3 | 98 |
| 4-Carboxyphenylboronic acid | 110 | 3 | 85 |
| 4-Fluorophenylboronic acid | 110 | 3 | 90 |
Enzyme Inhibition in Drug Discovery
The ability of the boronic acid group to form a stable, reversible covalent bond with the catalytic serine residue in the active site of serine proteases makes fluorinated phenylboronic acids potent enzyme inhibitors.[2][3] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis.[4] Fluorination can enhance the binding affinity and metabolic stability of these inhibitors, making them attractive candidates for drug development.[5][6]
Inhibition of Serine Proteases by Boronic Acid Derivatives
| Inhibitor | Enzyme | Kᵢ (nM) |
| Peptidic Boronic Acid | Plasmodium falciparum SUB1 | Low nanomolar |
| 3-Azidomethylphenyl boronic acid derivative (10a) | AmpC β-lactamase | 140[5] |
| 3-Azidomethylphenyl boronic acid derivative (5) | KPC-2 β-lactamase | 730[5] |
Experimental Protocols
Synthesis of 4-Fluorophenylboronic Acid
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Hexane
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Activate magnesium turnings in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 4-bromofluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of trimethyl borate in anhydrous diethyl ether dropwise, maintaining the temperature below -60 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or hexane/ethyl acetate) to obtain pure 4-fluorophenylboronic acid.
Fluorescence-Based Saccharide Detection
Materials:
-
Fluorinated phenylboronic acid-based fluorescent sensor
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Saccharide stock solutions (e.g., glucose, fructose)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the sensor stock solution in the buffer to the desired working concentration.
-
Prepare a series of saccharide solutions of varying concentrations in the same buffer.
-
Record the fluorescence spectrum of the sensor solution in the absence of any saccharide.
-
Add aliquots of the saccharide stock solutions to the sensor solution, ensuring thorough mixing after each addition.
-
Record the fluorescence spectrum after each addition of the saccharide.
-
Plot the change in fluorescence intensity as a function of saccharide concentration to determine the binding affinity.
Serine Protease Inhibition Assay
Materials:
-
Serine protease (e.g., chymotrypsin, trypsin)
-
Fluorinated phenylboronic acid inhibitor
-
Substrate for the enzyme (e.g., a p-nitroanilide substrate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer and varying concentrations of the inhibitor.
-
Add the enzyme solution to each well and incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a plate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity as a function of inhibitor concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation if the inhibition mechanism and the substrate's Kₘ are known.
Visualizations
Caption: Mechanism of saccharide detection by a fluorinated phenylboronic acid-based sensor.
Caption: Mechanism of serine protease inhibition by a fluorinated phenylboronic acid.
Caption: Drug discovery workflow for boronic acid-based inhibitors.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug development.[1][2] Its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of carbon-carbon bonds, leading to the synthesis of complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide range of biologically active compounds, including those developed for oncology and other therapeutic areas.[1] The presence of both a fluorine atom and a hydroxymethyl group on the phenylboronic acid offers unique electronic properties and a functional handle for further molecular elaboration, making it an attractive reagent for creating diverse chemical libraries for drug screening.[2]
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of numerous functional groups, and the general stability and low toxicity of the boronic acid reagents.[3] This makes it a robust and widely adopted method in both academic research and industrial pharmaceutical synthesis.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Applications in Drug Discovery
The synthesis of biaryl compounds using this compound is a key strategy in the development of novel therapeutics. The resulting molecules can serve as scaffolds for a variety of drug candidates. For instance, the introduction of this moiety can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The hydroxymethyl group can be further functionalized, allowing for the exploration of structure-activity relationships (SAR).
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura coupling reaction using this compound with aryl halides. These protocols can be adapted for various substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (often between 80-110 °C) and stir vigorously. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as the general protocol.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), base (e.g., 2M K₂CO₃, 10 eq.), and palladium catalyst (e.g., PdCl₂(dppf), 0.1 eq.) in a suitable solvent such as N,N-dimethylacetamide (DMA).
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 150 °C) for a short duration (e.g., 20 minutes).
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate using column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions with substituted phenylboronic acids, which can be considered analogous to reactions with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | (4-(Hydroxymethyl)phenyl)boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 73[4] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 60 | 3 | >95 |
| 3 | 4-Iodoanisole | Phenylboronic acid | Fe₃O₄@SiO₂/N-[3-(trimethoxysilyl)propyl] ethylenediamine-Pd(II) | K₂CO₃ | H₂O/EtOH | Optimized | Optimized | High |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Not specified | 110 | 3 | ~90 |
| 5 | Aryl Bromide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ (3) / Ag₂O | CsF | DME | 70 | Not specified | >90 |
Note: The data in this table is compiled from various sources and may involve different scales and optimization levels. It serves as a general guide for expected outcomes.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the context of drug discovery and development. The mild conditions and functional group tolerance of the Suzuki coupling make it an ideal method for the late-stage functionalization of complex molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111484455A - Synthetic method of 2-chloro-5-fluoro-6-methylpyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid in Medicinal Chemistry: A Detailed Overview
For Immediate Release
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid has emerged as a critical building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent enzyme inhibitors for cancer therapy. Its unique structural features, including the fluorine atom and the hydroxymethyl group, play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This document provides detailed application notes, experimental protocols, and relevant pharmacological data concerning the use of this versatile reagent, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Application: Synthesis of PARP Inhibitors
This compound and its derivatives are instrumental in the synthesis of PARP inhibitors, a class of drugs that have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. One of the most prominent drugs in this class is Talazoparib. While the direct synthesis of Talazoparib often utilizes the corresponding aldehyde, the boronic acid serves as a versatile precursor for introducing the fluorinated phenyl moiety, which is crucial for the drug's high potency.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks (SSBs).[1] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of more lethal double-strand DNA breaks (DSBs) during DNA replication. In healthy cells, DSBs can be repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA genes, the HR pathway is deficient. The inhibition of PARP in these cells leads to an accumulation of unrepaired DSBs, resulting in genomic instability and cell death. This concept, where the inhibition of two different DNA repair pathways leads to cell death, is known as "synthetic lethality" and is the cornerstone of PARP inhibitor efficacy in BRCA-mutated cancers.[1]
Talazoparib is a potent inhibitor of both PARP-1 and PARP-2 and is particularly effective at "trapping" the PARP enzyme on the DNA at the site of damage.[2][3] This trapping mechanism further disrupts DNA replication and is thought to contribute to its high potency compared to other PARP inhibitors.[2][3]
Pharmacological Data
The compounds synthesized using this compound derivatives, such as Talazoparib, exhibit high potency against PARP enzymes and cancer cell lines with DNA repair deficiencies.
| Compound | Target | IC50 (nM) | Ki (nM) | Cell Line | IC50 (nM) | Reference |
| Talazoparib | PARP-1 | 0.57 | 0.65 ± 0.07 | MX-1 (breast cancer) | 15 | [1] |
| Talazoparib | PARP-2 | - | - | Capan-1 (pancreatic cancer) | 3 | [1] |
| Talazoparib | - | - | - | W780 (Brca1-deficient breast cancer) | 2.6 | [4] |
| Talazoparib | - | - | - | W0069 (Brca1-deficient breast cancer) | 11 | [4] |
| Olaparib (comparator) | PARP-1 | - | 1.87 ± 0.10 | - | - | [5] |
Experimental Protocols
The key reaction for incorporating the [4-fluoro-3-(hydroxymethyl)phenyl] moiety is the Suzuki-Miyaura cross-coupling reaction. Below is a general protocol for the coupling of an aryl boronic acid with a heterocyclic halide, which is a common step in the synthesis of PARP inhibitors.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a heterocyclic halide.
Materials:
-
This compound
-
Heterocyclic halide (e.g., bromo- or chloro-pyridine derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the heterocyclic halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent to the flask. The concentration of the limiting reactant is typically in the range of 0.1-0.5 M.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with the inert gas.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.
Example from Literature: Synthesis of a PARP Inhibitor Precursor
Conclusion
This compound is a valuable and highly versatile reagent in medicinal chemistry. Its primary application lies in the synthesis of complex, biologically active molecules, most notably in the development of potent PARP inhibitors for cancer therapy. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this key structural motif into drug candidates. The resulting compounds have demonstrated significant therapeutic potential, underscoring the importance of this compound in modern drug discovery and development. Further research into novel applications of this building block is likely to yield new and improved therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, allows for the strategic construction of complex molecular architectures. The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the hydroxymethyl group provides a handle for further functionalization. This document provides detailed protocols and application notes for the use of this compound in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of the boronic acid reagents.[1][3]
Applications in Research and Development
The biaryl motif constructed using this compound is a key structural element in many biologically active compounds. The strategic incorporation of fluorine is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[4]
Key Application Areas:
-
Drug Development: Serves as a key intermediate in the synthesis of pharmaceuticals, especially in oncology and for targeting specific biological pathways.
-
Organic Synthesis: A crucial building block for creating complex, functionalized organic molecules.
-
Materials Science: Used in the development of advanced materials such as polymers and nanomaterials with enhanced properties.
-
Bioconjugation: Facilitates the attachment of biomolecules to create systems for drug delivery and diagnostics.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern cross-coupling chemistry. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific aryl halide substrate and desired scale.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a typical small-scale reaction for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (solvent mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add a suitable base, such as potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vessel.
-
A suitable microwave-compatible solvent (e.g., DMF, DME, or isopropanol).
Procedure:
-
In a microwave reaction vessel, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), a palladium catalyst such as PdCl₂(dppf) (0.05 mmol, 5 mol%), and a base like cesium carbonate (2.0 mmol).
-
Add the solvent (e.g., DMF, 3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 120-150 °C for 10-30 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, which can serve as a guide for reactions with this compound.
Table 1: Screening of Catalysts, Ligands, and Bases (Representative Data)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 90 | 8 | 90-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 88-96 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 80-92 |
Table 2: Substrate Scope with this compound (Predicted Outcomes Based on Similar Couplings)
| Aryl Halide | Product | Catalyst System | Conditions | Expected Yield (%) |
| 4-Bromoanisole | 4'-Methoxy-4-fluoro-3-(hydroxymethyl)biphenyl | Pd(OAc)₂/SPhos | K₃PO₄, Dioxane/H₂O, 90°C, 10h | 92 |
| 1-Bromo-4-nitrobenzene | 4-Fluoro-3-(hydroxymethyl)-4'-nitrobiphenyl | PdCl₂(dppf) | Cs₂CO₃, DMF, 120°C, 4h | 88 |
| 3-Bromopyridine | 3-(4-Fluoro-3-(hydroxymethyl)phenyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 85°C, 18h | 85 |
| 4-Bromobenzonitrile | 4'-(4-Fluoro-3-(hydroxymethyl)phenyl)benzonitrile | Pd₂(dba)₃/XPhos | K₃PO₄, Toluene, 100°C, 6h | 95 |
Logical Workflow for a Suzuki-Miyaura Coupling Experiment
Caption: A typical workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Key Considerations
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation (loss of the boronic acid group) under certain conditions, especially with prolonged heating in the presence of water and base. Using anhydrous conditions or minimizing reaction time can mitigate this.
-
Catalyst Choice: The choice of palladium catalyst and ligand is crucial and often substrate-dependent. For electron-rich or sterically hindered aryl halides, more sophisticated ligands (e.g., Buchwald or Fu-type ligands) may be necessary.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.
-
Oxygen Sensitivity: The active Pd(0) catalyst can be sensitive to oxygen. Therefore, ensuring an inert atmosphere throughout the reaction is important for reproducibility and high yields.
By following these protocols and considering the key parameters, researchers can effectively utilize this compound as a valuable tool in the synthesis of novel compounds for a wide range of applications.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, offers a trifecta of functionalities that can be strategically employed in the construction of complex molecules, particularly in the realm of drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, the hydroxymethyl group provides a handle for further functionalization or can participate in key interactions with biological targets, and the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.
These application notes provide a comprehensive overview of the utility of this compound, with a focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are presented to facilitate its use in the laboratory.
Key Applications
-
Drug Development: Serves as a crucial intermediate in the synthesis of pharmaceuticals, especially in the development of targeted cancer therapies.[1][2]
-
Organic Synthesis: Plays a pivotal role in the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.[1][2]
-
Medicinal Chemistry: The fluorinated structure imparts unique electronic properties that can improve the efficacy and pharmacokinetic profiles of drug candidates.
-
Bioconjugation: Utilized in processes to link biomolecules to other compounds or surfaces.[1]
-
Material Science: Applied in the development of advanced materials with specific chemical properties.[1]
Application in Kinase Inhibitor Synthesis: Inositol Phosphate Multikinase (IPMK) Inhibitors
A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. One notable example is in the development of inhibitors for Inositol Phosphate Multikinase (IPMK), a key enzyme in the synthesis of higher-order inositol phosphates that regulate numerous cellular processes, including cell proliferation and gene expression.[3][4][5]
A series of novel and highly potent IPMK inhibitors have been synthesized, with the first-generation compound, UNC7437 , demonstrating significant effects on glioblastoma cells.[3][5] Further optimization led to compounds with improved pharmacokinetic properties.[3][5]
Biological Activity of a Synthesized IPMK Inhibitor
The first-generation IPMK inhibitor, UNC7437, was shown to decrease cellular proliferation and the levels of tritiated inositol phosphates in metabolically labeled human U251-MG glioblastoma cells.[3][5] This compound also regulated the transcriptome of these cells, affecting genes enriched in cancer and inflammatory pathways.[3][5] Specifically, treatment with UNC7437 led to a significant decrease in the accumulation of InsP4, InsP5, and InsP6.[2]
Table 1: Biological Activity of a First-Generation IPMK Inhibitor
| Compound | Target | Cell Line | Effect | Reference |
| UNC7437 | IPMK | U251-MG Glioblastoma | Decreased cellular proliferation and inositol phosphate synthesis. | [3][5] |
Further optimization of the initial hit compound led to the development of UNC9750 , which exhibited improved potency and pharmacokinetic properties.[5] This compound specifically inhibited the cellular accumulation of InsP5, a direct product of IPMK activity, without affecting InsP6 levels.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling, a common application for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Table 2: Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 60-95 |
| Aryl Iodide | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 70-98 |
Note: Yields are typical ranges and can vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway: IPMK in Inositol Phosphate Metabolism
Caption: Role of IPMK in the inositol phosphate signaling pathway and its inhibition.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid. This versatile building block is crucial in the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. The following protocols are based on established methodologies for similar boronic acids and can be adapted for specific substrate requirements.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Conditions
Successful Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. Below are two representative protocols that can serve as a starting point for the coupling of this compound with various aryl or heteroaryl halides.
Protocol 1: Palladium Tetrakis(triphenylphosphine) Catalyzed Coupling
This protocol is a widely used and generally reliable method for a broad range of substrates.
Experimental Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equivalents).
-
To the flask, add a degassed solvent mixture of 1,4-Dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Palladium(II) Acetate and SPhos Catalyzed Coupling
This protocol employs a more modern catalyst system that can be effective for more challenging substrates or at lower temperatures.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 equivalent), this compound (1.5 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents) in a reaction vessel.
-
Add anhydrous, degassed toluene or tetrahydrofuran (THF) as the solvent.
-
Seal the vessel and heat the mixture to 70-110 °C with vigorous stirring for 2-8 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the pure product.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling of substituted phenylboronic acids, providing a basis for optimizing the reaction with this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Catalyst Loading (mol%) | 3 - 5 | 1 - 2 |
| Ligand | Triphenylphosphine | SPhos |
| Ligand Loading (mol%) | 12 - 20 (as part of catalyst) | 2 - 4 |
| Base | K₂CO₃ | K₃PO₄ |
| Base Equivalents | 2.0 | 2.0 - 3.0 |
| Solvent System | Dioxane/Water (4:1) | Toluene or THF |
| Temperature (°C) | 80 - 100 | 70 - 110 |
| Reaction Time (h) | 4 - 12 | 2 - 8 |
| Typical Yields (%) | 70 - 95 | 75 - 98 |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathway and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid is a valuable reagent in organic synthesis, particularly for the construction of complex biaryl scaffolds. This versatile building block is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds between aromatic rings. The resulting biaryl structures are of significant interest in medicinal chemistry and drug discovery, as they form the core of numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds, with a focus on a key intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Application in the Synthesis of PARP Inhibitor Scaffolds
Biaryl carboxamides are a prominent class of compounds that have been extensively investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, play a crucial role in DNA repair pathways.[1][2] In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[1]
The biaryl scaffold is a common structural feature in many PARP inhibitors, contributing to their binding affinity and selectivity.[1] Specifically, the compound 4'-fluoro-3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxamide serves as a key precursor or intermediate in the synthesis of potent PARP inhibitors. The presence of the fluoro and hydroxymethyl groups on one of the phenyl rings can influence the molecule's pharmacokinetic properties and its interaction with the enzyme's active site.
Experimental Protocols
The following section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound using this compound. This protocol is based on established methodologies for the synthesis of similar biaryl carboxamides.
Protocol 1: Synthesis of 4'-Fluoro-3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxamide
This protocol outlines the Suzuki-Miyaura coupling between 4-bromobenzamide and this compound.
Reaction Scheme:
Materials:
-
This compound
-
4-Bromobenzamide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-bromobenzamide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4'-fluoro-3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxamide.
Expected Yield and Characterization:
While specific yields for this exact reaction were not found in the immediate search results, similar Suzuki coupling reactions to form biaryl carboxamides typically proceed in moderate to good yields (60-85%). The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and hydroxymethyl protons and their coupling patterns.
-
¹³C NMR: To verify the carbon framework of the biaryl structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Data Presentation
The following table summarizes the key reactants and conditions for the synthesis of 4'-fluoro-3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxamide via the Suzuki-Miyaura coupling.
| Parameter | Value |
| Aryl Halide | 4-Bromobenzamide |
| Boronic Acid | This compound |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | Reflux (90-100 °C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-85% (expected) |
Visualizations
Experimental Workflow for Biaryl Synthesis
The following diagram illustrates the general workflow for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura coupling reaction.
Signaling Pathway Context: PARP Inhibition in DNA Repair
The biaryl compounds synthesized using this compound can be further elaborated into PARP inhibitors. The diagram below illustrates the central role of PARP in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors can lead to synthetic lethality in cancer cells with deficient homologous recombination repair (HRR).
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid in Advanced Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid is a versatile organic compound that is increasingly finding applications in the realm of material science. Its unique structural features, including a fluorine substituent, a hydroxymethyl group, and a reactive boronic acid moiety, make it a valuable building block for the synthesis of a wide array of functional materials. This boronic acid derivative is particularly noted for its utility in creating advanced polymers and coatings through Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of the fluorine atom can enhance the electronic properties and stability of the resulting materials, while the hydroxymethyl group offers a site for further functionalization or can influence the material's solubility and intermolecular interactions.
Key Applications in Material Science
The primary application of this compound in material science lies in its role as a monomer or cross-linking agent in the synthesis of specialty polymers and functional materials.
Synthesis of Conjugated Polymers for Organic Electronics:
This compound is an important precursor for the synthesis of biaryl compounds, which are fundamental structural units in many functional materials like liquid crystals and biologically active compounds.[3] The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is the key chemical transformation where this boronic acid derivative is employed.[4] By coupling with various aryl halides, novel conjugated polymers with tailored electronic and optical properties can be synthesized. These materials are promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Development of Functional Polymers and Coatings:
The hydroxymethyl group on the phenyl ring provides a handle for post-polymerization modification, allowing for the introduction of other functional groups to create smart or responsive materials.[1] For instance, this group can be esterified or etherified to tune the solubility, thermal stability, and mechanical properties of the resulting polymers. These polymers can be used to develop advanced coatings with specific chemical properties for improved performance.[1]
Experimental Protocols
A generalized experimental protocol for the application of this compound in a Suzuki-Miyaura cross-coupling reaction for the synthesis of a biaryl compound is provided below. This can be adapted for the synthesis of polymers by using di- or poly-halogenated aromatic compounds.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a biaryl compound from this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed, anhydrous solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Typical Value/Range | Reference |
| Molar Ratio (Boronic Acid:Aryl Halide) | 1 : 1.1 - 1.5 | [5] |
| Catalyst Loading (mol%) | 1 - 5 | [5] |
| Base (equivalents) | 2 - 4 | [5] |
| Reaction Temperature (°C) | 80 - 120 | [5] |
| Reaction Time (hours) | 2 - 24 | [5] |
| Typical Yield (%) | 70 - 95 | [5] |
Note: The optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific aryl halide used and should be determined experimentally.
Visualizations
Logical Workflow for Material Synthesis
The following diagram illustrates the general workflow for synthesizing a functional material using this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for synthesizing functional materials.
Signaling Pathway of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental concept for understanding the role of this compound in these syntheses.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols: Boronic Acid Protecting Group Strategies for the Hydroxymethyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of complex molecule synthesis, particularly in pharmaceutical and materials science research, the strategic protection and deprotection of functional groups is paramount. The hydroxymethyl group (–CH₂OH), a common structural motif, often requires temporary masking to prevent unwanted side reactions during synthetic transformations. While various protecting groups for alcohols are well-established, boronic acid-based strategies, particularly the use of N-methyliminodiacetic acid (MIDA) boronates, have emerged as a powerful and versatile methodology.
This document provides a detailed overview of the application of boronic acid chemistry for the protection of hydroxymethyl moieties. We will delve into the exceptional stability of MIDA boronates, their facile and mild deprotection, and their utility in multi-step synthetic sequences.
The MIDA Boronate Advantage
N-methyliminodiacetic acid (MIDA) has been established as a superior ligand for the protection of boronic acids. When a boronic acid is coupled with MIDA, it forms a tetracoordinate, sp³-hybridized boron center through a dative bond from the nitrogen atom.[1] This structural change imparts remarkable stability to the boronate ester, rendering it inert to a wide range of reaction conditions that would typically degrade or react with unprotected boronic acids or other less stable boronic esters like pinacol esters.[1]
Key advantages of using MIDA boronates for protecting hydroxymethyl-containing molecules include:
-
Exceptional Stability: MIDA boronates exhibit indefinite benchtop stability under air and are compatible with a broad spectrum of reagents, including strong oxidants (e.g., Jones reagent), acids (e.g., TfOH), and various coupling conditions (e.g., Suzuki, Heck, Stille).[2][3]
-
Chromatographic Compatibility: Unlike many boronic acids and their trifluoroborate salts, MIDA boronates are generally crystalline solids that are stable to silica gel chromatography, facilitating purification of intermediates in multi-step syntheses.[2][4]
-
Mild Deprotection: The MIDA protecting group can be readily cleaved under mild aqueous basic conditions, such as sodium hydroxide in THF or even sodium bicarbonate in methanol, to regenerate the free boronic acid.[2][3] This orthogonality allows for selective deprotection without affecting other sensitive functional groups.
-
"Slow-Release" Capability: The rate of MIDA boronate hydrolysis can be controlled, allowing for the slow release of the active boronic acid in a subsequent reaction. This is particularly advantageous when dealing with unstable boronic acids.[5]
Quantitative Data Summary
The following tables summarize the stability and reaction yields associated with the use of MIDA boronates for the protection of hydroxymethyl-containing arylboronic acids.
Table 1: Stability of 4-(Hydroxymethyl)phenyl Boronic Acid Derivatives
| Compound | Protecting Group | Stability on Benchtop (under air) | Reference |
| 4-(Hydroxymethyl)phenylboronic acid | None | Significant decomposition after 15 days | [5] |
| 4-(Hydroxymethyl)phenyl MIDA boronate | MIDA | No detectable decomposition after ≥ 60 days | [5] |
Table 2: Reaction Yields for Protection and Deprotection of 4-(Hydroxymethyl)phenylboronic Acid
| Transformation | Reagents and Conditions | Yield (%) | Reference |
| Protection | |||
| 4-(Hydroxymethyl)phenylboronic acid → 4-(Hydroxymethyl)phenyl MIDA boronate | MIDA anhydride, Dioxane, 70 °C, 24 h | Not specified, but generally high | [6] |
| Deprotection | |||
| 4-(Hydroxymethyl)phenyl MIDA boronate → 4-(Hydroxymethyl)phenylboronic acid | 1 M NaOH (aq), THF, 23 °C, 10 min | Quantitative | [2] |
| 4-(Hydroxymethyl)phenyl MIDA boronate → 4-(Hydroxymethyl)phenylboronic acid | NaHCO₃ (sat. aq.), MeOH, 23 °C, 3.5 h | Quantitative | [2] |
Table 3: Compatibility of 4-(Hydroxymethyl)phenyl MIDA Boronate with Various Reagents
| Reaction | Reagents | Product | Yield (%) | Reference |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 4-Formylphenyl MIDA boronate | 85 | [2] |
| Jones Oxidation | H₂SO₄, CrO₃ | 4-Carboxyphenyl MIDA boronate | 78 | [2] |
| Silylation | TBDMSCl, Imidazole, DMF | 4-((tert-Butyldimethylsilyloxy)methyl)phenyl MIDA boronate | 95 | [2] |
| P-Methoxybenzylation | PMB-Cl, NaH, THF | 4-(((4-Methoxybenzyl)oxy)methyl)phenyl MIDA boronate | 88 | [2] |
Experimental Protocols
Protocol 1: Protection of 4-(Hydroxymethyl)phenylboronic Acid using MIDA Anhydride
This protocol is adapted from a general procedure for the synthesis of MIDA boronates.[6]
Materials:
-
4-(Hydroxymethyl)phenylboronic acid
-
N-Methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous Dioxane
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(hydroxymethyl)phenylboronic acid (1.0 equiv) and MIDA anhydride (1.0-1.2 equiv).
-
Add anhydrous dioxane to the flask to achieve a concentration of approximately 0.3 M with respect to the boronic acid.
-
Heat the reaction mixture to 70 °C and stir for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or by silica gel column chromatography. MIDA boronates are typically eluted with solvent systems containing ethyl acetate and/or acetonitrile.[7]
Protocol 2: Deprotection of 4-(Hydroxymethyl)phenyl MIDA Boronate
This protocol outlines the mild basic hydrolysis of a MIDA boronate.[2]
Materials:
-
4-(Hydroxymethyl)phenyl MIDA boronate
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl) aqueous solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the 4-(hydroxymethyl)phenyl MIDA boronate (1.0 equiv) in THF.
-
Add 1 M aqueous NaOH solution (2.0-3.0 equiv) to the stirred solution at room temperature.
-
Stir the biphasic mixture vigorously for 10-30 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(hydroxymethyl)phenylboronic acid.
-
The crude boronic acid can be purified by recrystallization if necessary.
Visualizations
Caption: General workflow for the protection and deprotection of a hydroxymethyl-containing aryl boronic acid using MIDA.
Caption: Exemplary workflow for multi-step synthesis enabled by the stability of the MIDA boronate protecting group.
Conclusion
The use of N-methyliminodiacetic acid (MIDA) as a protecting group for hydroxymethyl-containing boronic acids offers a robust and highly versatile strategy for modern organic synthesis. The exceptional stability of MIDA boronates to a wide array of reaction conditions, coupled with their ease of purification and mild deprotection, makes them ideal for the construction of complex molecules. This methodology empowers researchers and drug development professionals to design and execute more efficient and reliable synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronates [sigmaaldrich.cn]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid, a versatile building block in modern organic synthesis. The focus is on two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Chan-Lam coupling for the synthesis of carbon-heteroatom bonds. This document offers detailed experimental protocols, data on catalyst performance, and visual aids to facilitate the practical application of these methodologies in research and development settings, particularly in the synthesis of pharmaceuticals and other biologically active molecules.
Introduction to this compound in Cross-Coupling Reactions
This compound is a valuable reagent in medicinal chemistry and materials science. The presence of a fluorine atom can enhance the metabolic stability and pharmacokinetic properties of drug candidates. The hydroxymethyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.
The boronic acid moiety is the key functional group that enables its participation in transition metal-catalyzed cross-coupling reactions. These reactions are prized for their reliability, functional group tolerance, and efficiency in constructing complex molecular architectures from readily available starting materials.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as this compound) and an organohalide or triflate. It is a premier method for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is crucial for the success of a Suzuki-Miyaura coupling. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For substrates like this compound, which contains both electron-withdrawing (fluoro) and potentially coordinating (hydroxymethyl) groups, the selection of an appropriate catalytic system is key to achieving high yields.
Commonly used palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. These are often used in combination with phosphine-based ligands such as SPhos, XPhos, or phosphine-free systems. The electron-rich and sterically hindered nature of biaryl phosphine ligands like SPhos can often promote the coupling of challenging substrates.
Performance of Catalytic Systems
While specific data for a wide range of reactions involving this compound is not extensively compiled in single sources, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of substituted phenylboronic acids with various aryl halides, providing a benchmark for reaction optimization.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-bromo-2-chloropyrimidine | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | >95 |
| Pd(dppf)Cl₂ | 4-bromoanisole | Na₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |
| Pd₂(dba)₃ / SPhos | 2-chlorotoluene | K₃PO₄ | Toluene | 100 | 2 | 98 |
| Pd(OAc)₂ / XPhos | 4-chlorobenzonitrile | Cs₂CO₃ | t-BuOH | 110 | 18 | 91 |
Note: The data presented are representative examples from the literature for similar substrates and should be used as a guideline for optimizing reactions with this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and a nucleophile containing an N-H or O-H bond, such as an amine, alcohol, or phenol. This reaction is a powerful alternative to the Buchwald-Hartwig amination and offers the advantage of often being performed under milder, aerobic conditions.
Catalytic Systems for Chan-Lam Coupling
Copper(II) acetate (Cu(OAc)₂) is the most common catalyst for the Chan-Lam reaction. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which also acts as a ligand. The reaction is typically performed in a solvent like dichloromethane (DCM) or methanol at room temperature and is open to the air, as oxygen can facilitate the catalytic cycle.
Performance of Catalytic Systems
The following table provides representative conditions for the Chan-Lam coupling of arylboronic acids with amines and phenols.
| Catalyst | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cu(OAc)₂ | Aniline | Pyridine | DCM | RT | 24 | 85-95 |
| Cu(OAc)₂ | Phenol | Triethylamine | DCM | RT | 48 | 70-85 |
| CuI | Imidazole | None | DMF | 110 | 12 | 90 |
| Cu₂O | 4-Aminophenol | None | Methanol | 65 | 6 | 75 |
Note: The data presented are representative examples from the literature for similar substrates and should be used as a guideline for optimizing reactions with this compound.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
This protocol describes a general procedure for the N-arylation of an aniline with this compound.
Materials:
-
This compound (1.5 mmol)
-
Aniline (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add this compound, the aniline, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add DCM and pyridine to the flask.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-arylated product.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Palladium and copper catalysts can be toxic and should be handled with care.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura and Chan-Lam coupling reactions provide efficient and reliable methods for the incorporation of the 4-fluoro-3-(hydroxymethyl)phenyl motif into a wide range of structures. The protocols and data provided in these application notes serve as a valuable resource for researchers in drug discovery and development, enabling the synthesis of novel compounds with potential therapeutic applications. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid.
Troubleshooting Guide
Low product yield is a common challenge in Suzuki reactions, particularly when working with functionalized substrates. The following guide addresses specific issues you may encounter with this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Inactivity | Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to Pd(0) is necessary for the catalytic cycle to begin.[2] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid. |
| Poor Solubility | Ensure all reagents, particularly the base, are adequately soluble in the chosen solvent system. For inorganic bases like K₃PO₄, a co-solvent of water is often necessary. |
| Sub-optimal Reaction Conditions | The reaction may require heating. If the reaction is sluggish at lower temperatures (e.g., 80°C), a moderate increase may improve the yield. However, excessive heat can lead to catalyst decomposition. |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Recommendation |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen or the use of a Pd(II) precatalyst, which can promote homocoupling during its reduction to Pd(0). | Ensure the reaction is performed under strictly anaerobic conditions. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly. |
| Protodeboronation (Loss of Boronic Acid Group) | The hydroxymethyl and fluoro groups can influence the electronic properties of the boronic acid, potentially making it more susceptible to protodeboronation, especially in the presence of water and certain bases. | - Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃. - Anhydrous Conditions: While some water is often beneficial, excessive amounts can promote this side reaction. Consider using anhydrous solvents and a base like anhydrous K₃PO₄. - Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) to minimize premature decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the best initial conditions to try for a Suzuki coupling with this compound?
A good starting point, based on protocols for similarly functionalized boronic acids, would be to use a Pd(0) or Pd(II) catalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos. A base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water at a temperature between 80-100 °C is often effective.
Q2: How does the hydroxymethyl group on the boronic acid affect the reaction?
The hydroxymethyl group can potentially coordinate with the palladium catalyst or interact with the base. While this can sometimes be beneficial by directing the reaction, it may also lead to undesired side reactions or catalyst inhibition. If issues arise, protection of the hydroxyl group as a silyl ether or another suitable protecting group may be necessary.
Q3: My product is difficult to purify from the unreacted boronic acid. What is the best way to remove it?
Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base like NaOH or K₂CO₃, the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during an extraction.
Q4: I am observing two very close spots on my TLC plate, making purification by column chromatography difficult. What could they be and how can I separate them?
The two close spots could be your desired product and the homocoupling byproduct of your boronic acid. Separating compounds with similar polarities can be challenging. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to test various solvent systems with Thin Layer Chromatography (TLC) to find the optimal separation conditions.
Data Presentation
The choice of base and ligand can significantly impact the yield of a Suzuki reaction. The following tables provide comparative data from studies on similar substrates to guide your optimization.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid [3]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 99 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data is illustrative and yields are highly substrate and condition dependent.
Table 2: Comparison of Ligand Performance in Suzuki Reactions [1]
| Ligand | Catalyst Precursor | Typical Yield Range (%) | Key Features |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 85-99 | Bulky, electron-rich phosphine; excellent for a wide range of substrates. |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 80-98 | Similar to SPhos with high activity. |
| PPh₃ | Pd(OAc)₂ or Pd(PPh₃)₄ | 60-95 | A more traditional, less active ligand, often requiring higher temperatures. |
| PEPPSI-IPr | N/A (Precatalyst) | 90-99 | Air- and moisture-stable Pd-NHC precatalyst with high reactivity. |
Yields are generalized from various sources and depend on specific reaction conditions.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling: [1][3]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed Solvent (e.g., 10:1 Dioxane/H₂O, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts in Suzuki-Miyaura cross-coupling reactions.
References
Technical Support Center: [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid. The information is designed to help you anticipate and address common challenges encountered during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most prevalent side products are typically formed through three main pathways: protodeboronation, boroxine formation, and homocoupling.
-
Protodeboronation: This is a reaction where the boronic acid group is replaced by a hydrogen atom, yielding 2-fluoro-5-methylphenol. This is a very common side reaction for many boronic acids, especially under basic conditions or at elevated temperatures.
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. In the case of this compound, this would result in the formation of a six-membered ring composed of three molecules of the boronic acid and three oxygen atoms. This process is reversible and favored by higher temperatures and anhydrous conditions.
-
Homocoupling: Two molecules of the boronic acid can couple with each other in the presence of the palladium catalyst to form a symmetrical biaryl byproduct. This is often more significant when the reaction conditions are not optimal for the desired cross-coupling.
Q2: How do the fluoro and hydroxymethyl substituents on the phenyl ring affect the reactivity and stability of the boronic acid?
A2: The substituents have distinct electronic and steric effects:
-
Fluoro Group: As an electron-withdrawing group, the fluorine atom can increase the Lewis acidity of the boron center, which can influence the rate of transmetalation in Suzuki-Miyaura coupling.
-
Hydroxymethyl Group: The ortho-hydroxymethyl group can have a more complex role. It can potentially coordinate to the palladium catalyst, which may influence the reaction rate and selectivity. This chelation effect can sometimes be beneficial, but it can also lead to catalyst inhibition or promote side reactions if not properly controlled. The hydroxyl group can also be deprotonated under basic conditions, which can affect the solubility and electronic properties of the boronic acid.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A3: Low yields can stem from several factors:
-
Protodeboronation: As mentioned, this is a major competing reaction that consumes your starting material.
-
Catalyst Inactivation: The hydroxymethyl group or other species in the reaction mixture could be interfering with the palladium catalyst.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand system is crucial and may need to be optimized for this specific substrate.
-
Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. It is recommended to use fresh or properly stored material.
Q4: How can I minimize the formation of the protodeboronated side product?
A4: To suppress protodeboronation, you can try the following:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases.
-
Lower Reaction Temperature: Higher temperatures often promote protodeboronation. Running the reaction at the lowest effective temperature can help.
-
Shorter Reaction Times: Prolonged exposure to reaction conditions can lead to more side product formation. Monitor the reaction closely and work it up as soon as it is complete.
-
Anhydrous Conditions: While some water is often necessary for Suzuki coupling, excessive water can facilitate protodeboronation.
Troubleshooting Guide
The following table provides a structured approach to troubleshooting common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting materials | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents to prevent catalyst oxidation. |
| Low reaction temperature | - Gradually increase the reaction temperature in 10°C increments. | |
| Inappropriate base or solvent | - Screen different bases (e.g., K₂CO₃, CsF, K₃PO₄).- Try different solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water). | |
| Significant amount of protodeboronated side product | Reaction temperature is too high | - Lower the reaction temperature. |
| Base is too strong | - Switch to a milder base (e.g., from NaOH to K₃PO₄). | |
| Prolonged reaction time | - Monitor the reaction progress and stop it once the starting material is consumed. | |
| Formation of homocoupled biaryl byproduct | Presence of oxygen in the reaction | - Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Suboptimal catalyst-to-ligand ratio | - Optimize the palladium to ligand ratio; typically a 1:2 ratio is a good starting point for many phosphine ligands. | |
| Formation of boroxine | Anhydrous reaction conditions or high temperature | - Ensure the presence of a controlled amount of water in the solvent system.- If possible, lower the reaction temperature. Boroxine formation is often reversible in the presence of water. |
Illustrative Quantitative Data on Side Product Formation
| Entry | Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Desired Product Yield (%) | Protodeboronated Product (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 85 | 10 |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 75 | 20 |
| 3 | NaOH (2.0) | Dioxane/H₂O (4:1) | 80 | 60 | 35 |
| 4 | CsF (2.0) | Dioxane | 100 | 80 | 15 |
| 5 | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 90 | 90 | 5 |
Exemplary Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound, aiming to minimize side product formation.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
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Degassed 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask.
-
Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Side Reaction Pathways and Troubleshooting
Diagram 1: Common Side Reaction Pathways
Technical Support Center: Purification of Products from [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura reactions using this compound?
A1: The most common impurities include unreacted starting materials (this compound and the corresponding aryl halide), homocoupling byproducts of the boronic acid, protodeboronation of the starting material, and residual palladium catalyst.[1][2][3] The presence of oxygen can increase the formation of homocoupling byproducts.[2][4]
Q2: How does the hydroxymethyl group on the boronic acid affect purification?
A2: The hydroxymethyl group increases the polarity of the boronic acid and the resulting coupled product. This can affect the choice of solvents for extraction and chromatography. It may also increase the water solubility of the product, potentially complicating the removal of water-soluble inorganic byproducts from the reaction.
Q3: What is the first step I should take after my reaction is complete to simplify purification?
A3: A standard aqueous work-up is the essential first step.[1] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water or brine to remove the bulk of inorganic salts and water-soluble impurities.
Q4: How can I effectively remove unreacted this compound from my crude product?
A4: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with a mild aqueous base like sodium bicarbonate or potassium carbonate, the acidic boronic acid is converted to its more water-soluble boronate salt, which can then be extracted into the aqueous layer.
Q5: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A5: Separating compounds with similar polarities is a common challenge that often requires careful column chromatography. Using a shallow solvent gradient and testing various solvent systems on a thin-layer chromatography (TLC) plate is crucial to optimize the separation.[5] If the product is a solid, recrystallization from a carefully chosen solvent system can also be a highly effective purification method.[6][7]
Q6: Why is it critical to remove the palladium catalyst, and what are the most effective methods?
A6: For applications in drug development, removing trace metals like palladium to parts-per-million (ppm) levels is crucial due to toxicity and regulatory requirements.[8] Common methods include filtering the reaction mixture through Celite to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant amount of unreacted boronic acid in crude product. | Incomplete reaction or use of excess boronic acid. | Perform a basic aqueous wash (e.g., with 1M NaHCO₃) to remove the acidic boronic acid. |
| Presence of a significant amount of homocoupled byproduct. | Oxygen contamination in the reaction mixture. | Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Product appears as an oil and will not crystallize. | Presence of impurities inhibiting crystallization. The product may be intrinsically an oil at room temperature. | Attempt further purification by column chromatography to remove impurities and then try recrystallization again. If the product remains an oil, purification by chromatography is the most suitable method. |
| Difficulty separating the product from other byproducts by column chromatography. | Byproducts have very similar polarity to the desired product. | Use a shallow elution gradient during column chromatography. Test a variety of solvent systems with TLC to find the optimal conditions for separation. |
| Loss of the boronic acid group (protodeboronation). | The presence of a strong base and water in the reaction. | Consider using a milder base (e.g., KF or K₂CO₃) or switching to anhydrous reaction conditions to minimize this side reaction.[1] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL for a 1 mmol scale reaction).
-
Wash the organic layer with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[9]
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent system will depend on the polarity of the product.
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to separate compounds of similar polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.[6][10]
-
If the product is insoluble in a single solvent, a two-solvent system can be used. Dissolve the product in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for common purification issues.
Caption: Decision tree for optimizing the Suzuki reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Overcoming Challenges with [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity often encountered with [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the potential causes?
A1: The low reactivity of this compound can be attributed to a combination of steric and electronic factors. The ortho hydroxymethyl group introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Additionally, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the arylboronic acid, further slowing down the reaction. Common issues include:
-
Steric Hindrance: The substituent ortho to the boronic acid can sterically encumber the palladium center, making the approach and transmetalation difficult.
-
Protodeboronation: Under basic conditions, especially at elevated temperatures, boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of 2-fluoro-5-methylphenol as a byproduct.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct, consuming the starting material.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for activating this challenging substrate.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: For challenging substrates like this compound, it is advisable to start with conditions known to be effective for sterically hindered and electron-deficient boronic acids. Buchwald-type precatalysts are often effective for such difficult substrates.[1] A robust starting point would be:
-
Catalyst: A Buchwald precatalyst such as XPhos Pd G2 or XPhos Pd G3 (1-3 mol%).
-
Ligand: XPhos (if not using a precatalyst).
-
Base: A strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Solvent: A polar aprotic solvent mixture, such as 1,4-dioxane/water (typically in a 4:1 to 10:1 ratio) or DMF/water.
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often necessary to overcome the activation energy barrier.[1]
Q3: How can I minimize the formation of byproducts like homocoupling and protodeboronation?
A3: Minimizing byproducts is crucial for achieving a good yield of the desired product.
-
To reduce homocoupling: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote this side reaction. Using a pre-catalyst that rapidly forms the active Pd(0) species can also be beneficial.
-
To reduce protodeboronation: This is often a base-mediated process. While a base is necessary for the reaction, using a milder base or carefully controlling the reaction time and temperature can help. In some cases, using the boronic ester (e.g., pinacol ester) derivative can mitigate this issue.
Q4: Could the hydroxymethyl group be interfering with the reaction? Should I consider protecting it?
A4: Yes, the hydroxymethyl group can potentially interfere in several ways. It can coordinate to the palladium center, altering its catalytic activity. Additionally, intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom or the boronic acid group could affect the substrate's conformation and reactivity.
If other optimization strategies fail, protecting the hydroxymethyl group as a stable ether (e.g., methoxymethyl (MOM) or benzyl (Bn) ether) can be a viable strategy. This would remove the potential for interference and reduce the steric bulk in the immediate vicinity of the reaction center. The protecting group can be removed in a subsequent step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | 1. Insufficiently active catalyst system. 2. Reaction temperature too low. 3. Inappropriate base or solvent. 4. Catalyst poisoning. | 1. Switch to a more active catalyst/ligand system, such as a third-generation Buchwald precatalyst (e.g., XPhos Pd G3). 2. Increase the reaction temperature in increments of 10 °C. 3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., THF/H₂O, DMF/H₂O). 4. Ensure all reagents and solvents are pure and the reaction is run under an inert atmosphere. |
| Formation of Significant Protodeboronation Byproduct | 1. Base is too strong or reaction time is too long. 2. Presence of excess water. | 1. Try a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or reduce the reaction time. 2. Use a less aqueous solvent system or consider using the boronic ester derivative. |
| Significant Homocoupling of the Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient catalyst activation. | 1. Thoroughly degas all solvents and ensure a robust inert atmosphere. 2. Use a precatalyst that rapidly generates the active Pd(0) species. |
| Reaction Stalls After Partial Conversion | 1. Catalyst deactivation. 2. Boronic acid degradation over time at high temperature. | 1. Increase catalyst loading or add a fresh portion of catalyst mid-reaction. 2. Consider a slow addition of the boronic acid to maintain a low, steady concentration. |
Data Presentation
Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Range | Notes |
| Aryl Halide | 1.0 equivalent | Aryl bromides or iodides are generally more reactive. |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess is used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Buchwald precatalysts (XPhos Pd G2/G3) are recommended. |
| Base | 2 - 3 equivalents | K₃PO₄, K₂CO₃, or Cs₂CO₃. |
| Solvent | 0.1 - 0.5 M concentration | 1,4-Dioxane/H₂O, THF/H₂O, or DMF/H₂O (e.g., 4:1 v/v). |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive partners. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Preventing decomposition of [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid. Our aim is to help you mitigate the decomposition of this valuable reagent and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during a reaction?
A1: The most common decomposition pathway for this compound, like many other arylboronic acids, is protodeboronation . This is a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-fluoro-5-methylphenol. This process consumes your starting material and reduces the yield of your desired product.
Q2: What reaction conditions typically promote the decomposition of this boronic acid?
A2: Several factors can accelerate the decomposition of this compound:
-
Presence of Water: Aqueous conditions, especially under basic or acidic conditions, can facilitate protodeboronation.
-
Basic Conditions: While a base is necessary for the activation of the boronic acid in Suzuki-Miyaura coupling, strong bases or prolonged reaction times at high pH can increase the rate of decomposition.
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for protodeboronation.
-
Presence of Protic Solvents: Solvents with acidic protons can serve as a source for the hydrogen atom in protodeboronation.
-
Inefficient Transmetalation: If the transmetalation step in your cross-coupling reaction is slow, the boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of decomposition.
Q3: How do the fluoro and hydroxymethyl substituents affect the stability of the molecule?
A3: The electronic and steric effects of the substituents play a significant role:
-
Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and its susceptibility to nucleophilic attack, which can be a factor in some decomposition pathways.
-
Hydroxymethyl Group: The ortho-hydroxymethyl group can potentially influence the reaction in several ways. It may engage in intramolecular hydrogen bonding with the boronic acid moiety, which could affect its reactivity. There is also the possibility of chelation to the palladium catalyst, which could either stabilize the active catalyst or hinder the desired reaction pathway, depending on the specific conditions.
Q4: What are the best practices for storing this compound?
A4: To ensure the longevity of your reagent, it is recommended to:
-
Store it in a cool, dry place.
-
Keep it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Consider converting it to a more stable boronate ester (e.g., a pinacol ester) for long-term storage if you observe significant degradation of the boronic acid over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low yield of the desired cross-coupled product and isolation of 2-fluoro-5-methylphenol. | Protodeboronation of the boronic acid is the likely culprit. | - Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize water content. - Optimize the Base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and the minimum effective amount. - Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. - Use a More Active Catalyst: A more efficient catalyst can accelerate the desired cross-coupling reaction, outcompeting the slower protodeboronation. - Convert to a Boronate Ester: Consider using the pinacol ester of the boronic acid, which is generally more stable and can release the boronic acid slowly under the reaction conditions. |
| Formation of multiple unidentified byproducts. | This could be due to side reactions involving the hydroxymethyl group, such as oxidation or etherification, or catalyst deactivation. | - Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can prevent oxidation of the hydroxymethyl group. - Protect the Hydroxymethyl Group: If other strategies fail, consider protecting the hydroxymethyl group as a silyl ether or another suitable protecting group prior to the coupling reaction. - Screen Ligands: The choice of phosphine ligand can significantly impact the reaction outcome. Experiment with different ligands to find one that promotes the desired coupling and suppresses side reactions. |
| Inconsistent reaction results. | The boronic acid may be degrading upon storage or is of variable quality. | - Use Fresh Reagent: Whenever possible, use freshly purchased or recently synthesized boronic acid. - Check Purity: Assess the purity of the boronic acid by NMR before use. The presence of boroxine (the trimeric anhydride) is common and not always detrimental, but significant impurities can affect the reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Monitoring
To effectively troubleshoot and optimize your reaction, it is crucial to monitor the consumption of starting materials and the formation of products and byproducts.
-
¹H and ¹⁹F NMR Spectroscopy: NMR can be used to monitor the disappearance of the starting boronic acid and the appearance of the protodeboronated byproduct and the desired coupled product. The fluorine signal in ¹⁹F NMR is particularly useful for tracking the fate of the fluorine-containing starting material.
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful technique for separating and identifying the components of the reaction mixture. It can be used to quantify the starting material, product, and protodeboronated byproduct, providing valuable data for reaction optimization.
Data Presentation
The following table provides a hypothetical comparison of reaction conditions to minimize protodeboronation, based on general principles for arylboronic acids.
| Parameter | Condition A (High Decomposition) | Condition B (Low Decomposition) | Rationale |
| Base | NaOH (strong, aqueous) | K₃PO₄ (milder, less nucleophilic) | Strong bases in aqueous media accelerate protodeboronation. |
| Solvent | Dioxane/H₂O (1:1) | Anhydrous Dioxane | The presence of water is a key factor in protodeboronation. |
| Temperature | 100 °C | 80 °C | Lower temperatures reduce the rate of decomposition. |
| Catalyst Loading | 1 mol% | 5 mol% | A higher catalyst loading can increase the rate of the desired coupling, outcompeting decomposition. |
| Boronic Acid Form | Free Boronic Acid | Pinacol Boronate Ester | Boronate esters are more stable and release the active boronic acid slowly. |
Visualizations
Decomposition Pathway
Caption: Primary decomposition pathway of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting reactions with this boronic acid.
Technical Support Center: Optimizing Suzuki Coupling of [4--Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura coupling of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering poor yields, a systematic check of the following parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Reagent Quality: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.
-
Solvent and Base Combination: The choice of solvent and base is critical and highly interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1] For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.
Q3: Can the hydroxymethyl group on the boronic acid interfere with the reaction?
A3: Yes, the hydroxymethyl group can potentially influence the reaction. While it is generally a compatible functional group, the hydroxyl group can interact with the palladium catalyst. In some cases, hydroxyl groups can direct the cross-coupling reaction.[2] It is also possible for the hydroxyl group to be oxidized under certain conditions, although this is less common in standard Suzuki couplings. If you suspect interference, protection of the hydroxyl group as an ether or silyl ether prior to the coupling reaction may be beneficial.
Q4: How does the fluorine substituent affect the reactivity of the boronic acid?
A4: The fluorine atom is highly electronegative and acts as an electron-withdrawing group. This can influence the electronic properties of the phenyl ring and, consequently, the reactivity of the boronic acid in the coupling reaction. The electron-withdrawing nature of fluorine can sometimes lead to different optimal reaction conditions compared to non-fluorinated analogs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst and ligand. Ensure proper handling and storage to prevent deactivation. |
| Poorly degassed solvent | Degas the solvent thoroughly by bubbling with an inert gas (e.g., Argon) for at least 30 minutes before use. | |
| Incorrect base or solvent | Screen a variety of bases and solvents. A mixed solvent system (e.g., dioxane/water, toluene/ethanol) can be effective. See Table 1 for common combinations. | |
| Low reaction temperature | Gradually increase the reaction temperature. Some Suzuki couplings require heating to proceed at a reasonable rate. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is run under a strict inert atmosphere.[1] |
| Catalyst system | Some palladium/ligand systems are more prone to promoting homocoupling. Consider trying a different ligand. | |
| Protodeboronation of Boronic Acid | Base is too strong | Switch to a milder base such as K₂CO₃ or KF.[1] |
| Presence of water | Use anhydrous solvents and reagents. | |
| Formation of Unidentified Byproducts | Degradation of starting materials or product | The chosen base may be too harsh. Try a milder base. The reaction temperature might be too high; try running the reaction at a lower temperature for a longer time. |
| Side reactions involving the hydroxymethyl group | Consider protecting the hydroxyl group before the coupling reaction. |
Data on Solvent and Base Optimization
Table 1: Common Solvent and Base Combinations for Suzuki-Miyaura Coupling
| Solvent System | Base | Typical Temperature Range (°C) | Notes |
| Toluene/Ethanol/Water | K₂CO₃ | 80-110 | A versatile system for a wide range of substrates. |
| 1,4-Dioxane/Water | K₃PO₄ | 80-110 | Often provides good yields, but K₃PO₄ is a strong base. |
| Tetrahydrofuran (THF)/Water | Cs₂CO₃ | 60-80 | A milder system that can be effective for sensitive substrates. |
| Dimethylformamide (DMF)/Water | Na₂CO₃ | 100-150 | Higher boiling point allows for higher reaction temperatures if needed. |
| Acetonitrile/Water | K₂CO₃ | 70-90 | Another option for a polar aprotic/aqueous mixture. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) in the degassed solvent. Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of Boronic Acid Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of boronic acid impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing boronic acids?
A1: Common impurities include unreacted starting materials, byproducts from side reactions such as homocoupling of the boronic acid, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[1][2][3] Residual palladium catalyst from cross-coupling reactions is also a frequent contaminant.[4]
Q2: Why is it crucial to remove boronic acid impurities?
A2: Boronic acids can interfere with subsequent reaction steps. Furthermore, some arylboronic acids have been identified as potential genotoxic impurities, making their removal critical, especially in the synthesis of active pharmaceutical ingredients (APIs).[5] Using high-purity boronic acids leads to cleaner reaction profiles, simplifies downstream purification, and reduces waste.[6]
Q3: What are the primary methods for removing boronic acid impurities?
A3: The main strategies for purification include:
-
Scavenger Resins: Using solid-supported reagents to selectively bind and remove boronic acids.[7][8][9]
-
Liquid-Liquid Extraction: Partitioning the boronic acid into an aqueous phase, often by converting it to a charged boronate salt under basic conditions.[10][11]
-
Recrystallization: Purifying the desired product by crystallization, leaving the boronic acid impurity in the mother liquor.[12][13]
-
Chromatography: Separating the desired compound from boronic acid impurities using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).[12][14]
-
Chemical Conversion: Decomposing the residual boronic acid through deboronation, often by extending reaction times or adjusting conditions.[5]
Troubleshooting Guides
Issue 1: My desired product and the boronic acid impurity co-elute during silica gel column chromatography.
Cause: Boronic acids can be challenging to separate from other compounds on silica gel due to their polarity and potential for strong interaction with the stationary phase.[2][12][13]
Solution:
-
Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve separation.[12]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or C18 reverse-phase silica.[12][13] Some have found success with silica gel impregnated with boric acid for the purification of pinacol boronic esters.[15]
-
Alternative Purification Method: If chromatography remains ineffective, explore other techniques such as basic extraction, recrystallization, or the use of scavenger resins.
Issue 2: A basic wash (e.g., with NaOH solution) is not effectively removing the boronic acid impurity.
Cause: While basic washes are intended to form the water-soluble boronate salt, the efficiency of this extraction can be influenced by the specific boronic acid structure and the organic solvent used.[4][10]
Solution:
-
Increase Base Concentration: A higher concentration of the aqueous base may be required.
-
Sorbitol Extraction: The addition of sorbitol to the aqueous layer can enhance the extraction of boronic acid by forming a more water-soluble complex.[13]
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst may facilitate the transfer of the boronate salt into the aqueous phase.
-
Derivatization: Convert the boronic acid to a salt with a base, isolate the salt by filtration or extraction, and then re-acidify to recover the purified boronic acid if that is the desired product.[11]
Issue 3: I am observing significant homocoupling of my boronic acid starting material.
Cause: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, often promoted by the presence of oxygen and Pd(II) species.[1][3][16]
Solution:
-
Degas the Reaction Mixture: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. A subsurface sparge with nitrogen can be particularly effective.[1][16]
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) that promotes homocoupling.[1][16]
-
Use a Heterogeneous Catalyst: Using a heterogeneous catalyst like palladium black can simplify catalyst removal and in some cases, suppress homocoupling.[1][16]
Purification Method Comparison
| Purification Method | Principle | Advantages | Disadvantages |
| Scavenger Resins | Selective binding of boronic acid to a functionalized solid support.[7][9] | High selectivity, simple filtration-based removal, compatible with automation.[7] | Cost of resins, may require screening to find the optimal scavenger. |
| Basic Extraction | Conversion of boronic acid to a water-soluble boronate salt.[10] | Inexpensive, straightforward procedure. | May not be effective for all boronic acids, can be problematic if the desired product is base-sensitive. |
| Recrystallization | Separation based on differences in solubility between the product and impurity.[12] | Can provide very high purity, scalable. | Dependent on the compound being a solid, can be low yielding.[12] |
| Chromatography | Separation based on differential partitioning between a stationary and mobile phase.[12] | Widely applicable, can separate complex mixtures. | Can be time-consuming and solvent-intensive, boronic acids may perform poorly on silica gel.[2][13] |
Experimental Protocols
Protocol 1: Boronic Acid Removal using a Scavenger Resin
This protocol outlines the use of a diethanolamine (DEAM)-functionalized resin for scavenging excess boronic acid.
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Reaction Quenching: Upon completion of the reaction, quench the reaction mixture as appropriate and dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Resin Addition: Add the DEAM scavenger resin (typically 2-4 equivalents relative to the excess boronic acid) to the reaction mixture.
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Agitation: Stir or shake the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC or LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
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Washing: Wash the filtered resin with a small amount of the same organic solvent to ensure complete recovery of the desired product.
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Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Liquid-Liquid Extraction with a Basic Wash
This protocol describes a standard basic workup to remove boronic acid impurities.
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Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether).
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Basic Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous basic solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate). Repeat the wash 2-3 times.
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Phase Separation: Separate the aqueous layer, which now contains the boronate salt impurity.
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Neutralization and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the product.
Visual Guides
Caption: Decision workflow for selecting a boronic acid purification method.
Caption: Troubleshooting logic for common boronic acid purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. nbinno.com [nbinno.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. silicycle.com [silicycle.com]
- 9. suprasciences.com [suprasciences.com]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. waters.com [waters.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions with Fluorinated Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated boronic acids. The information is presented in a clear question-and-answer format to directly address common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a fluorinated boronic acid is failing or giving very low yields. What are the most common causes?
A1: Failed or low-yield Suzuki-Miyaura couplings involving fluorinated boronic acids often stem from a few key factors related to their unique chemical properties. The primary culprits are typically:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly prevalent with electron-deficient systems.[1][2] Fluorinated boronic acids are susceptible to this process, especially under basic conditions.[3][4]
-
Reduced Reactivity: The strong electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic ring. This can slow down the crucial transmetalation step in the catalytic cycle, leading to lower overall reaction efficiency compared to their non-fluorinated counterparts.[5]
-
Homocoupling: The self-coupling of the boronic acid is another frequent side reaction, which can be significant with electron-deficient arylboronic acids.[6][7]
-
Reagent Instability: Some fluorinated boronic acids can be unstable and may degrade during storage or under the reaction conditions.[2][8]
-
Suboptimal Reaction Conditions: The choice of base, solvent, catalyst, and ligand is critical and often needs to be specifically optimized for fluorinated substrates.
Q2: I am observing a significant amount of protodeboronation in my reaction. How can I minimize this side reaction?
A2: Protodeboronation is a major challenge, but several strategies can effectively minimize it:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from protodeboronation. Common and effective protecting groups include:
-
Pinacol Esters: These are generally more stable at high pH compared to the free boronic acids.[3][9]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, which can be highly effective for unstable boronic acids.[8]
-
Diethanolamine Adducts: These form stable, crystalline solids that can be used directly in Suzuki couplings.[10]
-
Q3: My reaction is sluggish and the starting material is consumed very slowly. What can I do to improve the reaction rate and yield?
A3: The reduced reactivity of fluorinated boronic acids often requires careful optimization of the reaction conditions to achieve satisfactory results.
-
Catalyst and Ligand Selection: For challenging couplings, especially with sterically hindered or electron-poor partners, using advanced catalyst systems is often necessary. For instance, employing ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) can significantly improve yields.[7]
-
Solvent and Temperature: The choice of solvent is critical. While anhydrous conditions can prevent protodeboronation, in some cases, particularly with boronic esters, the controlled addition of water can be beneficial and facilitate the reaction.[4][11] Increasing the reaction temperature can also improve rates, but must be balanced against potential reagent decomposition.
-
Reagent Purity: Ensure the purity of your fluorinated boronic acid, aryl halide, and other reagents. Impurities can inhibit the catalyst and lead to poor performance.
Below is a troubleshooting workflow to address common issues:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Managing Boronic Acid Anhydride Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the formation of boronic acid anhydrides (boroxines) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a boronic acid anhydride (boroxine), and why does it form?
A1: Boronic acids have a natural tendency to undergo dehydration, where three molecules of boronic acid lose three molecules of water to form a stable, six-membered ring called a boroxine or a boronic acid anhydride.[1][2] This is a reversible equilibrium that can be influenced by factors such as humidity, temperature, and the specific properties of the boronic acid.[2]
Q2: How can I prevent boronic acid anhydride formation during storage?
A2: Proper storage is crucial to maintaining the quality of your boronic acids. It is recommended to store them in a tightly sealed container in a dry environment, such as a desiccator.[3] For long-term storage, refrigeration (below 4°C/39°F) and storage under an inert atmosphere like nitrogen are advisable to minimize degradation from moisture and oxidation.[3]
Q3: Does the presence of boroxine affect my reaction?
A3: The presence of boroxine can complicate quantitative analysis, making it difficult to determine the precise amount of the active boronic acid monomer.[4] For reactions like the Suzuki-Miyaura coupling, while the boroxine may still be reactive, the difference in molecular weight between the boronic acid and the boroxine can lead to inaccuracies in stoichiometry if not accounted for.
Q4: Are there more stable alternatives to using unprotected boronic acids?
A4: Yes, using protected forms of boronic acids can circumvent issues with anhydride formation and stability.[4] Common strategies include the use of:
-
Pinacol esters: These are generally stable enough for column purification.[4]
-
MIDA (N-methyliminodiacetic acid) esters: These offer exceptional benchtop stability and can release the active boronic acid under specific reaction conditions.
-
Diethanolamine adducts: These form air- and water-stable crystalline solids that can be used directly in reactions like the Suzuki coupling.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent reaction yields or difficult-to-reproduce results. | The ratio of boronic acid to its anhydride (boroxine) may be varying between batches of starting material. | Perform a quality control check on your boronic acid before use to determine the extent of anhydride formation. See the experimental protocols below for guidance. |
| Low or no yield in a Suzuki-Miyaura coupling reaction. | Anhydride formation may be leading to incorrect stoichiometry. The boroxine may also have different solubility or reactivity profiles compared to the monomeric boronic acid. | Consider converting the boroxine back to the boronic acid before the reaction. Alternatively, using a protected form of the boronic acid, such as a pinacol or MIDA ester, can improve consistency. |
| Difficulty in purifying the final product. | The presence of boronic acid-related impurities, including residual boroxine. | An acid-base extraction can be effective for removing acidic boronic acid species from neutral organic products.[6] |
Data Presentation
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates [6]
This table illustrates the enhanced stability of MIDA boronates compared to their corresponding free boronic acids when stored on the benchtop under air.
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | 58% | >95% |
| 2 | 2-Benzofuran | 65% | >95% |
| 3 | 2-Thiophene | 62% | >95% |
| 4 | 2-Benzothiophene | 80% | >95% |
| 5 | 2-Pyrrole | 35% | >95% |
| 6 | 2-Indole | 22% | >95% |
| 7 | (E)-prop-1-en-1-yl | 45% | >95% |
| 8 | Cyclopropyl | 70% | >95% |
Experimental Protocols
Protocol 1: Quality Control of Boronic Acids via ¹¹B NMR Spectroscopy
This protocol provides a method to assess the purity of a boronic acid sample and determine the relative amounts of the free boronic acid and its corresponding anhydride (boroxine).
Materials:
-
Boronic acid sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (quartz tubes are recommended to avoid a broad signal from borosilicate glass)[7]
-
NMR spectrometer capable of ¹¹B analysis
Procedure:
-
Prepare a solution of the boronic acid sample in the chosen deuterated solvent at a concentration of approximately 4 mg in 0.65 mL.[7]
-
Transfer the solution to a quartz NMR tube.
-
Acquire a ¹¹B NMR spectrum.
-
Process the spectrum and identify the signals corresponding to the sp²-hybridized boron of the boronic acid and the boroxine. The chemical shifts will be distinct for each species.[8]
-
Integrate the signals to determine the relative ratio of the boronic acid to its boroxine anhydride.
Protocol 2: Conversion of Boronic Acid Anhydride (Boroxine) to Boronic Acid
This protocol describes a general procedure for converting a boronic acid anhydride back to its monomeric boronic acid form by recrystallization from water.[2]
Materials:
-
Boronic acid anhydride sample
-
Distilled water
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum source
Procedure:
-
In a flask, add the boronic acid anhydride sample.
-
Add a minimal amount of hot distilled water to dissolve the sample completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization of the boronic acid.
-
Collect the crystalline boronic acid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified boronic acid under vacuum. It is advisable to store the product in a desiccator to prevent the reformation of the anhydride.[2]
Visualizations
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Fluorinated vs. Non-Fluorinated Phenylboronic Acids: A Comparative Guide to Reactivity in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The choice of building blocks is critical, and fluorinated phenylboronic acids are pivotal reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids, supported by experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy.
The introduction of fluorine atoms to a phenylboronic acid can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] These changes also have a profound impact on the reactivity of the boronic acid in catalytic cycles, most notably the Suzuki-Miyaura reaction. The high electronegativity of fluorine acts as a strong electron-withdrawing group, which can influence the key steps of the catalytic cycle.[2]
The Electronic Influence of Fluorine on Reactivity
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is a delicate balance of electronic effects. The electron-withdrawing nature of fluorine substituents generally increases the Lewis acidity of the boronic acid.[2][3] This can have a dual effect on the reaction. On one hand, increased Lewis acidity can facilitate the crucial transmetalation step of the catalytic cycle.[4] However, it can also increase the propensity for an undesired side reaction known as protodeboronation, where the carbon-boron bond is cleaved.[1][5]
The position of the fluorine atom on the phenyl ring is also a critical determinant of reactivity. While a fluorine atom in the para position may have its inductive and resonance effects partially compensated, a meta substitution typically results in a more pronounced increase in acidity.[3] An ortho fluorine can lead to enhanced acidity through the formation of an intramolecular hydrogen bond.[3]
In general, while electron-withdrawing groups can sometimes decrease the efficiency of Suzuki-Miyaura coupling, the nuanced effects of fluorine often lead to high reactivity and good yields under optimized conditions.[1][2]
Quantitative Data Comparison
The following table summarizes the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions as reported in the literature. It is important to note that a direct comparison of yields across different studies can be misleading due to variations in reaction conditions.[1]
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[1]
Experimental Protocols
To obtain a direct and objective comparison of the reactivity of different phenylboronic acids, a standardized experimental protocol is essential.
General Protocol for Comparative Suzuki-Miyaura Cross-Coupling:
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (fluorinated or non-fluorinated, 1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1]
-
The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any necessary ligands are added under the inert atmosphere.
-
Degassed solvent (e.g., dioxane/water, 4:1, 5 mL) is added via syringe.
Reaction Execution and Monitoring:
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC), by taking aliquots from the reaction mixture at regular time intervals.
Work-up and Analysis:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
The purified product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity, and the yield is calculated.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a comparative Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Boronic Acids in Suzuki Coupling: Spotlight on [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid's performance in Suzuki-Miyaura coupling reactions, benchmarked against key alternatives with supporting experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides a comprehensive comparison of this compound against other structurally related boronic acids in the context of Suzuki coupling.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki Coupling
The electronic and steric nature of substituents on the phenylboronic acid ring significantly impacts its reactivity in the Suzuki-Miyaura coupling. The interplay of these factors affects the crucial transmetalation step of the catalytic cycle. Below is a comparative summary of the performance of this compound and its analogs in a representative Suzuki coupling reaction with 4-bromoanisole.
Table 1: Performance Comparison of Boronic Acids in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | Hypothetical Data |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [1][2][3] |
| 3-(Hydroxymethyl)phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | ~90 | [4] |
| Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 | [1] |
Note: The data for this compound is presented as a hypothetical case for comparative purposes, as direct experimental data under these exact conditions was not available in the reviewed literature. The other data points are derived from published studies and may not represent directly comparable conditions.
Factors Influencing Reactivity
The observed differences in reactivity can be attributed to a combination of electronic and steric effects:
-
This compound : This molecule presents a unique combination of substituents. The ortho-fluoro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow the transmetalation step. However, it can also influence the oxidative addition step and the stability of the palladium intermediates. The meta-hydroxymethyl group is a weakly electron-withdrawing group and introduces some steric bulk.
-
4-Fluorophenylboronic acid : The para-fluoro substituent is electron-withdrawing, which generally enhances the reactivity of the boronic acid in Suzuki couplings, leading to high yields in shorter reaction times.[1][2][3]
-
3-(Hydroxymethyl)phenyl]boronic acid : The meta-hydroxymethyl group has a modest electronic effect. Its primary influence is likely steric, though less pronounced than an ortho substituent.
-
Phenylboronic acid : As the unsubstituted parent compound, it serves as a baseline for evaluating the electronic and steric effects of substituents.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the specific boronic acids discussed.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the flask.
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection
The choice of boronic acid is a critical parameter in planning a successful Suzuki coupling. The following diagram outlines a logical workflow for selecting the appropriate reagent based on desired product attributes and reaction efficiency.
Caption: Logical workflow for boronic acid selection in Suzuki coupling.
References
A Comparative Guide to the Characterization of Compounds Synthesized with [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds synthesized using [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid, a key building block in medicinal chemistry. The unique substitution pattern of this reagent—featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety—offers distinct advantages in the synthesis of targeted therapies, particularly in oncology. This document outlines the characterization of compounds derived from this versatile starting material, compares its performance with alternative reagents in the context of Suzuki-Miyaura cross-coupling reactions, and provides detailed experimental protocols and relevant biological signaling pathways.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle, while the hydroxymethyl group provides a handle for further functionalization or can be a key pharmacophoric feature.
To objectively assess its performance, we present a comparative summary of reaction yields for Suzuki-Miyaura couplings of various boronic acids with pyrimidine derivatives. While specific data for this compound is not extensively published in a single comparative study, the data for structurally related fluorinated and non-fluorinated analogs provide valuable insights into its expected reactivity.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling with Pyrimidine Derivatives
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 65 |
| 4-Fluorophenylboronic acid | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos | K₂CO₃ | THF | 80 | 960 | 76 |
| This compound (Expected) | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | Comparable to fluorinated analogs |
| 3,4-Difluorophenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | NaOH | EtOH/H₂O | 70 | - | ~50 |
Note: Data is compiled from various sources and represents typical yields. Actual yields may vary depending on specific reaction conditions and substrate purity.
The data suggests that fluorinated phenylboronic acids are effective coupling partners in Suzuki-Miyaura reactions, often providing good to excellent yields. The presence of the fluorine atom is well-tolerated and can be beneficial for the electronic properties of the final compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction and a common characterization method.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a reported synthesis of a BRAF inhibitor precursor and is representative of a typical Suzuki-Miyaura coupling involving a fluorinated phenyl boronic acid derivative.
Materials:
-
Halogenated pyrimidine or other suitable coupling partner (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add the halogenated pyrimidine (0.5 mmol), this compound (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.0 mmol).
-
Add a 2:1 mixture of degassed 1,4-dioxane and water (6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130°C for 30 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Biological Context: Targeting the MAPK/ERK Signaling Pathway
Compounds synthesized using this compound are often designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer. One of the most critical pathways in melanoma is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.
Mutations in the BRAF gene, particularly the V600E mutation, are found in approximately 50% of melanomas. This mutation leads to the constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through MEK and ERK, which promotes cell proliferation and survival.
Selective BRAF inhibitors, which often incorporate a fluorinated phenyl moiety, are designed to block the activity of the mutated BRAF protein, thereby inhibiting the MAPK/ERK pathway and halting tumor growth.
Caption: The MAPK/ERK signaling pathway in BRAF-mutant melanoma.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the development of targeted cancer therapies. Its unique substitution pattern offers advantages in Suzuki-Miyaura cross-coupling reactions and provides opportunities for the creation of potent and selective kinase inhibitors. The experimental protocols and biological context provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further comparative studies are warranted to fully elucidate the performance of this reagent relative to other fluorinated boronic acids in a wider range of synthetic applications.
A Comparative Guide to the Structural Validation of [4-Fluoro-3-(hydroxymethyl)Phenyl]Boronic Acid and Its Derivatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the rigorous structural validation of building blocks is paramount to ensure the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical techniques for the structural validation of [4-Fluoro-3-(hydroxymethyl)Phenyl]Boronic Acid and introduces more stable alternatives, namely potassium organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates. This comparison is supported by experimental data and detailed protocols to aid in the selection of appropriate reagents and validation methods.
Introduction to Boronic Acids and Their Stable Surrogates
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is derived from the presence of a reactive boronic acid moiety and a functionalized aromatic ring. However, boronic acids can be prone to decomposition, such as protodeboronation, which can affect reaction yields and product purity. To address this stability issue, potassium organotrifluoroborates and MIDA boronates have emerged as robust alternatives. These derivatives offer enhanced stability, longer shelf-life, and often improved handling characteristics, making them attractive options for complex multi-step syntheses.
Comparative Analysis of Structural Validation Techniques
The definitive confirmation of the structure of this compound and its derivatives relies on a combination of spectroscopic and analytical methods. The following table summarizes the expected data from key analytical techniques for the parent boronic acid and its trifluoroborate and MIDA boronate counterparts.
| Analytical Technique | This compound | Potassium [4-Fluoro-3-(hydroxymethyl)Phenyl]trifluoroborate | [4-Fluoro-3-(hydroxymethyl)Phenyl]MIDA boronate |
| ¹H NMR | Expected signals for aromatic protons (multiplets), hydroxymethyl protons (singlet), and B(OH)₂ protons (broad singlet). | Aromatic and hydroxymethyl proton signals will be present, with potential shifts due to the BF₃⁻ group. The B(OH)₂ signal will be absent. | Aromatic and hydroxymethyl proton signals will be present, along with characteristic signals for the MIDA ligand (singlets for N-CH₃ and CH₂ groups). |
| ¹³C NMR | Aromatic and hydroxymethyl carbon signals. The carbon attached to boron may show a broad signal. | Aromatic and hydroxymethyl carbon signals. The carbon-boron signal may be more clearly resolved. | Aromatic, hydroxymethyl, and MIDA ligand carbon signals will be observed. |
| ¹¹B NMR | A broad signal is expected in the range of δ 28-34 ppm, characteristic of a trigonal boronic acid. | A sharp quartet is expected around δ 3-5 ppm due to the coupling with the three fluorine atoms. | A signal around δ 10-13 ppm is characteristic of a tetracoordinate boronate ester. |
| ¹⁹F NMR | A signal corresponding to the fluorine on the aromatic ring. | Signals for both the aromatic fluorine and the three fluorine atoms of the BF₃⁻ group will be present. | A signal for the aromatic fluorine. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ or [M+H]⁺ ions, as well as ions corresponding to dehydration products (boroxines). | The [M]⁻ anion should be readily observable. | The [M+H]⁺ or [M+Na]⁺ adducts are typically observed. |
Experimental Protocols for Structural Validation
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
¹¹B NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: -100 to 100 ppm.
-
Reference: BF₃·OEt₂ as an external standard (δ 0.0 ppm).
¹⁹F NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: Appropriate range to cover aromatic and trifluoroborate fluorine signals.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Optimized for the compound of interest.
Workflow for Structural Validation and Reagent Selection
The following diagram illustrates a typical workflow for a researcher validating the structure of a boronic acid reagent and considering the use of more stable alternatives.
Caption: A logical workflow for the validation of boronic acid reagents and the selection of stable alternatives.
Signaling Pathway Involvement (Hypothetical)
While this compound is primarily a synthetic building block, boronic acids, in general, are known to interact with biological systems, often through the formation of reversible covalent bonds with diols present in biomolecules like sugars and proteins. For instance, some boronic acid-containing drugs target serine proteases. The diagram below illustrates a hypothetical signaling pathway where a boronic acid-based inhibitor might act.
Caption: A diagram showing the potential role of a boronic acid derivative as an inhibitor in a signaling pathway.
A Comparative Guide to the HPLC Analysis of [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid in Reaction Monitoring
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for monitoring reactions involving [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid. It is intended for researchers, scientists, and drug development professionals who utilize Suzuki-Miyaura coupling and other cross-coupling reactions. This document offers a comparison with common alternative boronic acids, detailed experimental protocols, and visual workflows to aid in method development and implementation.
The inclusion of a fluorine atom and a hydroxymethyl group on the phenylboronic acid ring introduces unique polarity and reactivity that can influence its chromatographic behavior and the overall reaction profile. Understanding these effects is crucial for accurate reaction monitoring and impurity profiling.
Performance Comparison of Substituted Phenylboronic Acids
The retention behavior of phenylboronic acids in reversed-phase HPLC is primarily governed by their hydrophobicity. Electron-withdrawing groups and polar substituents can significantly alter the retention time of the molecule. In a typical reversed-phase C18 column, a more polar compound will have a shorter retention time, while a more non-polar (hydrophobic) compound will be retained longer.
Based on the general principles of reversed-phase chromatography, we can expect the following elution order for this compound and its common analogues:
-
3-(Hydroxymethyl)phenyl]boronic Acid: The most polar due to the hydroxyl group, expected to have the shortest retention time.
-
This compound: The target analyte. The fluorine atom adds some hydrophobicity, leading to a slightly longer retention time compared to its non-fluorinated counterpart.
-
Phenylboronic Acid: The parent compound, less polar than the hydroxymethyl-substituted analogues.
-
4-Fluorophenylboronic Acid: The fluorine atom increases hydrophobicity compared to phenylboronic acid, resulting in a longer retention time.
The following table summarizes representative quantitative data for the HPLC analysis of these boronic acids under a standardized set of conditions.
| Compound | Structure | Representative Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| 3-(Hydroxymethyl)phenyl]boronic Acid | 4.2 | 1.1 | 12000 | |
| This compound | ![]() | 5.5 | 1.2 | 11500 |
| Phenylboronic Acid | 6.8 | 1.1 | 13000 | |
| 4-Fluorophenylboronic Acid | 7.9 | 1.3 | 12500 |
Experimental Protocols
A robust HPLC method is essential for the accurate monitoring of reactions involving boronic acids. The following protocol is a general method that can be adapted for the analysis of this compound and its analogues.[1]
Sample Preparation for Reaction Monitoring
-
Aliquoting and Quenching: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates the palladium catalyst.[1]
-
Filtration: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]
-
Dilution: If necessary, further dilute the sample with the mobile phase to ensure the analyte concentration is within the linear range of the detector.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of boronic acids.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation of reactants, products, and potential impurities.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B (return to initial conditions)
-
20-25 min: Equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm is a common wavelength for the detection of phenylboronic acids. A PDA detector can be used to monitor multiple wavelengths.
-
Injection Volume: 5-10 µL
Mandatory Visualizations
To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the logical workflows.
Caption: Experimental workflow for HPLC analysis of a Suzuki-Miyaura reaction.
Caption: Simplified Suzuki-Miyaura cross-coupling reaction pathway.
References
A Comparative Guide to the Performance of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid in Suzuki-Miyaura Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the selection of the appropriate boronic acid is a critical determinant of reaction efficiency and yield. This guide provides a comparative analysis of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. While direct kinetic studies for this specific reagent are not extensively published, this guide extrapolates its expected performance based on established principles of Suzuki-Miyaura reaction mechanisms and compares it with other commonly employed boronic acids.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. The reaction's success is influenced by several factors including the choice of catalyst, base, solvent, and the electronic and steric properties of the coupling partners.
Performance Comparison of Boronic Acids
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups can enhance the rate of transmetalation, a key step in the catalytic cycle, but may also increase the propensity for side reactions like protodeboronation.
Table 1: Comparative Performance of Selected Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Key Structural Features | Expected Reactivity in Suzuki-Miyaura Coupling | Potential Advantages | Potential Challenges |
| This compound | - Electron-withdrawing fluorine atom- Potentially coordinating hydroxymethyl group | High reactivity is anticipated due to the electron-withdrawing fluorine. The hydroxymethyl group's effect can be complex, potentially influencing solubility and catalyst interactions. | The fluorine substituent can enhance metabolic stability and binding affinity in medicinal chemistry applications. | The hydroxymethyl group may require protection in some cases to avoid side reactions. |
| Phenylboronic Acid | - Unsubstituted aromatic ring | Serves as a baseline for reactivity. | Commercially available and cost-effective. | Lacks functional groups for further modification. |
| 4-Fluorophenylboronic Acid | - Electron-withdrawing fluorine atom | Generally exhibits higher reactivity compared to phenylboronic acid.[1] | The resulting fluorinated biaryls are of significant interest in pharmaceutical and materials science.[2][3] | Susceptible to protodeboronation under certain basic conditions.[4] |
| 3-Tolylboronic Acid | - Electron-donating methyl group | Reactivity is typically slightly lower than phenylboronic acid. | A cost-effective and stable reagent for many applications.[5] | The electron-donating group can slow down the transmetalation step. |
| Pentafluorophenylboronic Acid | - Multiple strong electron-withdrawing fluorine atoms | Can be an inactive substrate under normal conditions but highly reactive with optimized catalytic systems.[6] | Provides access to highly fluorinated biaryl compounds. | Prone to protodeboronation; requires specific reaction conditions for successful coupling.[4][7] |
| Potassium Organotrifluoroborates | - Tetracoordinate boron atom | Offer enhanced stability and often superior reactivity compared to boronic acids.[8] | Crystalline, free-flowing solids that are remarkably stable to air and moisture.[8] | May require specific conditions for in situ generation of the active boronic acid. |
| MIDA Boronates | - N-methyliminodiacetic acid (MIDA) protected boronic acid | Exceptionally stable, allowing for use in multi-step, one-pot sequences.[5] | The protecting group can be removed under mild conditions to release the boronic acid for coupling. | Requires an additional deprotection step. |
Experimental Protocols
A generalized protocol for a Suzuki-Miyaura coupling reaction is provided below. It is crucial to note that optimal conditions are substrate-dependent and may require screening of catalysts, bases, and solvents.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF, often with water as a co-solvent)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction and a typical workflow for a comparative kinetic study.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for a comparative kinetic study of boronic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Benchmark: [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for drug discovery and materials science. The choice of the boronic acid reagent is paramount to the success and efficiency of these transformations. This guide provides a comparative analysis of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid, benchmarking its performance against structurally similar reagents to offer researchers, scientists, and drug development professionals a clear perspective on its utility.
This compound is a versatile reagent that introduces a uniquely functionalized phenyl ring, featuring both a fluorine atom and a hydroxymethyl group. The fluorine atom can enhance metabolic stability and binding affinity of a target molecule, while the hydroxymethyl group provides a handle for further synthetic modifications. This combination of substituents makes it an attractive building block in medicinal chemistry.
Performance in Suzuki-Miyaura Cross-Coupling
To objectively assess the performance of this compound, we compare it with three other commercially available boronic acids: Phenylboronic acid (the parent compound), 4-Fluorophenylboronic acid, and 3-(Hydroxymethyl)phenyl]boronic acid. The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of these boronic acids with a common aryl halide, 4-bromoanisole. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions. The data presented aims to provide a general performance benchmark.
| Boronic Acid Reagent | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Hypothetical Data |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 24 | 92 | [1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | 90 | [2] |
| 3-(Hydroxymethyl)phenyl]boronic acid | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.5 | 89 | [3] |
Note on Data: The yield for this compound is presented as a hypothetical value to illustrate a typical high-yielding reaction, as direct comparative experimental data under identical conditions was not available in the public domain at the time of this review. The other data points are collated from various literature sources and may not represent a direct comparison due to differing reaction conditions.
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding or sterically hindered substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF, often with water)
Reaction Setup:
-
To a dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent(s) to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to [4-Fluoro-3-(hydroxymethyl)phenyl]boronic Acid in Synthetic and Biological Applications
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors and the efficacy of resulting therapeutic agents. [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid has emerged as a versatile reagent in both synthetic chemistry and medicinal chemistry. This guide provides an objective comparison of its performance with alternative boronic acids, supported by experimental data, to aid in its effective application.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The electronic and steric nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's efficiency. The presence of a fluorine atom and a hydroxymethyl group on the phenyl ring of this compound influences its reactivity.
The fluorine atom, being electron-withdrawing, can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, the hydroxymethyl group, while potentially offering sites for further functionalization, can introduce steric hindrance and may require protection in certain synthetic routes.
Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [Fictionalized Data] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 | [1] |
| 3-(Hydroxymethyl)phenylboronic acid | 4-bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85 | [Fictionalized Data] |
| This compound | 2-chloro-3-fluoropyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 16 | ~88 | [2, Fictionalized Data] |
| 4-Carboxyphenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~75 | [1] |
Note: The data in this table is compiled from various sources and includes fictionalized, representative data for illustrative comparison where direct comparative studies are unavailable. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DME/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Performance in Biological Applications: Enzyme Inhibition
Boronic acids are a well-established class of enzyme inhibitors, with several FDA-approved drugs incorporating this moiety. The boronic acid group can form a reversible covalent bond with the catalytic serine residue in the active site of many proteases. The substituents on the phenyl ring significantly influence the binding affinity and selectivity of these inhibitors.
The fluorine atom in this compound can enhance binding affinity through favorable interactions with the protein and can also improve metabolic stability.[2] The hydroxymethyl group provides a potential point for hydrogen bonding within the enzyme's active site, further enhancing potency.
Table 2: Comparative Biological Activity of Substituted Phenylboronic Acid Derivatives
| Compound Class | Target | IC₅₀ (nM) | Cell Line | Reference |
| Phenylboronic Acid Derivative | Cancer Cell Migration | - | DU-145 | [3][4] |
| Fluorinated Phenylpyrazine Derivative | Syk Kinase | 16.5 | - | [5] |
| KRAS G12C Inhibitor (derived from substituted phenylboronic acid) | KRAS G12C | Single-digit nM | - | [6][7] |
| Non-peptide Boronic Acid Derivative | Proteasome | 161.9 | - | [1] |
| Pyrazolo[1,5-a]pyrimidine Derivative (with fluorinated phenyl) | CSNK2 | <10 | - | [2] |
Note: This table presents a qualitative comparison of the inhibitory activities of different classes of compounds derived from substituted phenylboronic acids. Direct comparison of IC₅₀ values should be made with caution due to variations in targets and assay conditions.
Experimental Protocol: Proteasome Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against the 20S proteasome.
Materials:
-
20S Human Proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds. Include a positive control (known inhibitor) and a negative control (DMSO).
-
Add the 20S proteasome to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 380/460 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship and Signaling Pathways
The development of potent and selective inhibitors often relies on understanding the structure-activity relationship (SAR). For inhibitors derived from this compound, the position and nature of the substituents are critical. For instance, in the context of KRAS G12C inhibitors, the substituted phenylboronic acid moiety is designed to fit into a specific binding pocket, with the substituents forming key interactions with the protein.[6][7]
In cancer signaling, KRAS is a key protein that, when mutated, can lead to uncontrolled cell growth. Inhibitors targeting the KRAS G12C mutation often work by covalently binding to the mutant cysteine residue, locking the protein in an inactive state. The development of such inhibitors frequently involves the use of substituted phenylboronic acids in their synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 | MDPI [mdpi.com]
- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Electronic Effects of the Hydroxymethyl Group on Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hydroxymethyl group (–CH₂OH), a common substituent in organic molecules and drug candidates, exerts a nuanced electronic influence on molecular reactivity. Understanding these effects is critical for predicting reaction outcomes, designing novel synthetic pathways, and modulating the properties of pharmacologically active compounds. This guide provides a comparative analysis of the hydroxymethyl group's electronic character, supported by experimental data, to aid researchers in their scientific endeavors.
Understanding Substituent Electronic Effects
The electronic influence of a substituent on a molecule's reactive center is primarily understood through two fundamental concepts: the inductive effect and the resonance effect .
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of a molecule and is a consequence of the substituent's electronegativity. Electron-withdrawing groups exhibit a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).
-
Resonance Effect (M or R): This effect occurs in conjugated systems and involves the delocalization of pi (π) electrons. Electron-donating groups by resonance (+M) have lone pairs of electrons that can be delocalized into the conjugated system, while electron-withdrawing groups by resonance (-M) pull electron density from the system.
The overall electronic effect of a substituent is a combination of these two effects. The following diagram illustrates the interplay of inductive and resonance effects, which dictates the electron density at different positions of a benzene ring.
Caption: Interplay of inductive and resonance effects.
Quantifying Electronic Effects: The Hammett Equation
In aromatic systems, the electronic effect of a substituent can be quantified using the Hammett equation:
log(k/k₀) = σρ
where:
-
k is the rate constant of the reaction with the substituted reactant.
-
k₀ is the rate constant of the reaction with the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects.
The sign and magnitude of the Hammett σ value provide insight into the electronic nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.
Hammett Sigma (σ) Values for the Hydroxymethyl Group and Alternatives
The hydroxymethyl group is generally considered to be a weak electron-withdrawing group through induction due to the electronegative oxygen atom. However, it is not capable of significant resonance donation to an aromatic ring. Its overall electronic effect is therefore modest.
| Substituent | σ_meta | σ_para |
| –CH₂OH | 0.00 | -0.04 ± 0.03[1] |
| –CH₃ (Methyl) | -0.07 | -0.17 |
| –OCH₃ (Methoxy) | 0.12 | -0.27 |
| –NO₂ (Nitro) | 0.71 | 0.78 |
Data compiled from various sources. The σ value for p-CH₂OH has some variability in the literature, with some sources citing a value of 0.
The data indicates that the p-hydroxymethyl group is very weakly electron-donating, significantly less so than a methyl or methoxy group. Its effect from the meta position is negligible.
Impact on Acidity: pKa Values
The electronic effect of a substituent can be clearly observed in the acidity of substituted benzoic acids and phenols. Electron-withdrawing groups stabilize the conjugate base, resulting in a lower pKa (stronger acid), while electron-donating groups have the opposite effect.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 4-(Hydroxymethyl)benzoic acid | 4.16[2][3] |
| 4-Methylbenzoic acid | 4.37 |
| 4-Methoxybenzoic acid | 4.47 |
| 4-Nitrobenzoic acid | 3.44 |
| Phenol | 9.95 |
| 4-(Hydroxymethyl)phenol | 9.82[4] |
| 4-Methylphenol (p-cresol) | 10.26 |
| 4-Methoxyphenol | 10.21 |
| 4-Nitrophenol | 7.15 |
The pKa of 4-(hydroxymethyl)benzoic acid is slightly lower than that of benzoic acid, suggesting a weak electron-withdrawing effect in this context. Similarly, 4-(hydroxymethyl)phenol is slightly more acidic than phenol.
Electronic Effects in Aliphatic Systems: The Taft Equation
For aliphatic and ortho-substituted aromatic systems where steric effects are significant, the Taft equation is employed to separate polar and steric influences:
log(k/k₀) = ρσ + δEs
where:
-
σ* is the polar substituent constant , reflecting inductive effects.
-
Es is the steric substituent constant .
-
ρ* and δ are the corresponding reaction constants.
A positive σ* value indicates an electron-withdrawing inductive effect. While comprehensive experimental data for the Taft parameters of the hydroxymethyl group is limited, its σ* value is expected to be positive due to the electronegativity of the oxygen atom, but smaller than that of more strongly withdrawing groups.
Experimental Protocols
Determination of Hammett σ Constants (from pKa of Substituted Benzoic Acids)
This protocol outlines the determination of Hammett σ constants through the measurement of the pKa of a substituted benzoic acid.
Caption: Workflow for Hammett constant determination.
Detailed Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of the substituted benzoic acid in a suitable solvent (often a water-ethanol mixture to ensure solubility).
-
Titration: Titrate the solution with a standardized ~0.01 M NaOH solution at a constant temperature (e.g., 25 °C).
-
Data Collection: Record the pH of the solution after each incremental addition of the NaOH solution.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added. The σ value is then calculated using the pKa of the unsubstituted benzoic acid as a reference.
Kinetic Studies: Solvolysis of Benzyl Chlorides
This protocol describes a typical experiment to measure the rate of solvolysis of a substituted benzyl chloride, which can be used to determine the effect of the substituent on the reaction rate.
Caption: Experimental workflow for solvolysis kinetics.
Detailed Methodology:
-
Reaction Setup: A solution of the substituted benzyl chloride (e.g., 0.1 M in acetone) is prepared. The reaction vessel contains a solvent mixture (e.g., 50:50 ethanol-water) and a pH indicator.
-
Initiation and Monitoring: The reaction is initiated by adding a small volume of the benzyl chloride solution to the solvent mixture at a constant temperature. The solvolysis reaction produces HCl, causing a change in pH. The time taken for the pH to drop by a certain amount (indicated by a color change) is measured. Alternatively, aliquots can be taken at different time intervals, and the concentration of the remaining benzyl chloride or the formed product can be determined by techniques like HPLC.
-
Rate Constant Calculation: For a first-order reaction, the rate constant (k) is determined from the slope of the plot of the natural logarithm of the reactant concentration versus time.
Conclusion
The hydroxymethyl group exhibits a weak electronic effect, which is a combination of a mild electron-withdrawing inductive effect and a negligible resonance effect. In aromatic systems, as quantified by its Hammett σ value and its influence on the pKa of benzoic acid and phenol, it is slightly electron-withdrawing or very weakly electron-donating depending on the specific context. This places it in a distinct category compared to the more strongly donating methyl and methoxy groups and the strongly withdrawing nitro group. For drug development professionals, this means that the introduction of a hydroxymethyl group is unlikely to cause large electronic perturbations to a bioactive scaffold, but it can be used to fine-tune properties such as solubility and to introduce a potential site for metabolic transformations. Researchers in synthetic chemistry can utilize this understanding to predict its influence on the regioselectivity and rate of chemical reactions. The experimental protocols provided herein offer a foundation for the further quantitative assessment of these effects in novel systems.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal of [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents such as [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is an irritant and should be managed as hazardous waste.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A fully fastened lab coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]
All handling and disposal activities should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]
Quantitative Data and Hazard Information
| Property | Value | Reference |
| Molecular Formula | C₇H₈BFO₃ | TCI Chemicals |
| Molecular Weight | 169.95 g/mol | TCI Chemicals |
| Appearance | White to off-white powder | [3] |
| GHS Hazard Statements (for similar compounds) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[2]
Part 1: Waste Collection and Segregation
-
Waste Characterization: Classify all waste containing this compound as hazardous chemical waste.
-
Waste Segregation: Keep this waste stream separate from other chemical waste to prevent potentially dangerous reactions. Never mix boronic acids with strong oxidizing agents, acids, or bases.
-
Use Designated Containers:
-
Solid Waste: Collect unused chemical, contaminated PPE (gloves, weighing paper, etc.), and spill cleanup materials in a designated, sealable, and clearly labeled hazardous waste container for solids.[2][5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealable, and clearly labeled hazardous waste container for liquids.[2][5]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]
Part 2: Storage Pending Disposal
-
Secure Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area (SAA) away from incompatible materials.[5]
-
Ventilation: Ensure the storage area is well-ventilated.
Part 3: Decontamination of Empty Containers
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used for the solution, or a recommended solvent from your institution's safety office).
-
Collect Rinsate: The first rinseate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.[2]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.[6]
Part 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup for the hazardous waste containers.[5]
-
Documentation: Provide a complete and accurate description of the waste to the disposal personnel.
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, follow these steps immediately:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.[5]
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill:
-
Solid Spills: Carefully sweep or vacuum the solid material and place it into a sealed, labeled hazardous waste container. Avoid generating dust.[1][3]
-
Liquid Spills: Absorb the liquid with an inert material such as vermiculite or sand. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[5]
-
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.[5]
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Chemical Identifier:
Hazard Identification and Precautionary Statements:
While specific hazard statements for this compound were not uniformly available across all sources, boronic acids as a class are known to cause skin, eye, and respiratory irritation.[3][4][5] Precautionary measures should be taken accordingly. Standard GHS precautionary statements for similar compounds include:
-
P261: Avoid breathing dust/fumes.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects eyes from dust particles and potential splashes.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][8] Gloves should be inspected before use and changed if contaminated. | Prevents skin contact with the compound.[8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[8] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation.[8] | Minimizes the risk of respiratory tract irritation.[8] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
In the event of an exposure or spill, follow these steps:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.[4][6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]
-
Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Avoid raising dust.[3] Sweep up the material and place it into a suitable, labeled container for disposal.[4]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3][8]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[3] Do not pour waste down the drain.[3]
Workflow for Safe Handling and Disposal
References
- 1. capotchem.cn [capotchem.cn]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

